1-(3-Bromophenyl)piperidine-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-(3-bromophenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-2-1-3-11(8-10)14-6-4-9(5-7-14)12(15)16/h1-3,8-9H,4-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZDIKBWBKCELD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40740918 | |
| Record name | 1-(3-Bromophenyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059536-36-5 | |
| Record name | 1-(3-Bromophenyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of a robust and scientifically validated pathway for the synthesis of 1-(3-Bromophenyl)piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction and Strategic Overview
This compound is a bifunctional molecule incorporating a substituted aromatic ring and a saturated heterocyclic carboxylic acid. This structural motif is of significant interest in the development of novel therapeutic agents, where the piperidine ring can act as a scaffold to orient the bromophenyl group for specific biological interactions, while the carboxylic acid provides a handle for further chemical modification or to act as a key pharmacophoric feature.
The most logical and efficient synthetic strategy involves a two-step sequence, beginning with the protection of the carboxylic acid functionality of a piperidine precursor, followed by a modern cross-coupling reaction to form the crucial N-aryl bond, and concluding with deprotection to yield the target compound. This approach is favored for its high efficiency, functional group tolerance, and adaptability.
Retrosynthetic Analysis
A retrosynthetic analysis reveals the key bond disconnection at the nitrogen-aryl (N-Csp²) position. This disconnection points directly to a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, as the pivotal transformation. The starting materials are commercially available and relatively inexpensive: 1,3-dibromobenzene (or 3-bromoaniline) and ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate).
Caption: Retrosynthetic pathway for the target molecule.
Core Synthesis Pathway: A Two-Step Approach
The synthesis is optimally performed in two distinct steps: (1) Palladium-catalyzed N-arylation of ethyl piperidine-4-carboxylate with 1,3-dibromobenzene, and (2) Saponification (base-catalyzed hydrolysis) of the resulting ester to afford the final carboxylic acid.
Step 1: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] It employs a palladium catalyst with a specialized phosphine ligand to couple an amine with an aryl halide.[3] This reaction is particularly well-suited for coupling secondary cyclic amines like piperidine derivatives.[4][5]
The Causality Behind Experimental Choices:
-
Reactants: Ethyl piperidine-4-carboxylate is used instead of the free acid to prevent the acidic proton from quenching the strong base required for the reaction and to avoid potential catalyst inhibition by the carboxylate group. 1,3-dibromobenzene is an excellent aryl partner; its reactivity is predictable, and the bromine atom provides a good handle for the palladium-catalyzed coupling.[6]
-
Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a stable palladium(II) precatalyst like [Pd(allyl)Cl]₂ or a Pd(0) source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).[6][7]
-
Ligand: The success of the Buchwald-Hartwig reaction hinges on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands are essential. Ligands like XPhos or t-BuXPhos are highly effective as they promote the crucial reductive elimination step and stabilize the palladium catalyst, preventing β-hydride elimination and leading to higher yields.[6][8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile, and to facilitate the regeneration of the Pd(0) catalyst. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to ensure that water does not interfere with the reaction and to provide good solubility for the reactants and catalyst system.[8]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of Ethyl 1-(3-bromophenyl)piperidine-4-carboxylate
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%), XPhos (0.04-0.08 mmol, 4-8 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add anhydrous toluene (5-10 mL) to the flask, followed by ethyl piperidine-4-carboxylate (1.0 mmol) and 1,3-dibromobenzene (1.2 mmol).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (ethyl piperidine-4-carboxylate) is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or [Pd(allyl)Cl]₂ | Reliable sources for generating the active Pd(0) catalyst.[6][7] |
| Ligand | XPhos or t-BuXPhos | Bulky, electron-rich ligands that promote high catalytic activity.[6] |
| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base essential for amine deprotonation.[6] |
| Solvent | Anhydrous Toluene | Aprotic solvent with a suitable boiling point for the reaction. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Step 2: Ester Hydrolysis (Saponification)
The final step is the conversion of the ethyl ester to the desired carboxylic acid. Base-catalyzed hydrolysis, or saponification, is a highly efficient and irreversible method for this transformation.[9][10]
The Causality Behind Experimental Choices:
-
Reagent: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are strong bases that readily attack the electrophilic carbonyl carbon of the ester.
-
Solvent System: A mixture of a water-miscible organic solvent, such as tetrahydrofuran (THF) or ethanol, and water is used. The organic solvent ensures the solubility of the ester, while water is the reagent for hydrolysis and dissolves the hydroxide base.
-
Temperature: Heating the reaction mixture (reflux) increases the rate of the hydrolysis reaction.[11]
-
Acidification: After the hydrolysis is complete, the resulting carboxylate salt is protonated by the addition of a strong acid, such as hydrochloric acid (HCl), to precipitate the final carboxylic acid product.[11]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve the ethyl 1-(3-bromophenyl)piperidine-4-carboxylate (1.0 mmol) in a mixture of THF (or ethanol) and water (e.g., a 2:1 ratio).
-
Base Addition: Add an excess of sodium hydroxide (2-3 mmol) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC, showing the disappearance of the starting ester).
-
Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (pH ~2-3). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure this compound.
Characterization of the Final Product
The structure of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The spectrum is expected to show characteristic signals for the aromatic protons on the 3-bromophenyl ring, typically in the range of 6.8-7.5 ppm. The protons on the piperidine ring will appear as multiplets in the aliphatic region (approximately 1.5-3.5 ppm). A key diagnostic signal will be a broad singlet far downfield (10-12 ppm), corresponding to the acidic proton of the carboxylic acid.[12]
-
¹³C NMR Spectroscopy: The spectrum will show distinct signals for the aromatic carbons (110-155 ppm), the piperidine carbons (25-55 ppm), and the carbonyl carbon of the carboxylic acid (170-180 ppm).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the compound (C₁₂H₁₄BrNO₂), including the characteristic isotopic pattern for a bromine-containing molecule.
-
Infrared (IR) Spectroscopy: A very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹ are indicative of the carboxylic acid group.
Conclusion
The described two-step synthesis pathway, centered around a Buchwald-Hartwig N-arylation followed by ester hydrolysis, represents a reliable, efficient, and well-understood method for the preparation of this compound. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of this valuable synthetic intermediate. The principles and protocols outlined in this guide provide a solid foundation for the successful synthesis and characterization of this and related compounds, facilitating further research and development in medicinal chemistry.
References
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Deng, W., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7365. [Link]
- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. (2021).
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Kuwano, R., et al. (2020). Solvent-Free Buchwald-Hartwig (Hetero)arylation of Anilines, Diarylamines, and Dialkylamines Mediated by Expanded-Ring N-Heterocyclic Carbene Palladium Complexes. ResearchGate. [Link]
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Wang, J., et al. (2021). Palladium-catalyzed amination strategies for aniline synthesis. ResearchGate. [Link]
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Bao, H., et al. (2021). Pd-catalyzed coupling of aryl bromides and secondary amines using... ResearchGate. [Link]
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Wolfe, J. P., et al. (1999). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. ResearchGate. [Link]
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Mishra, P., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
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Amgen Inc. (2021). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester. [Link]
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Hartwig, J. F., et al. (2011). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Journal of the American Chemical Society, 133(42), 16782-16791. [Link]
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ResearchGate (2022). Design, Synthesis, Characterization, and Larvicidal Activity of Novel ethyl 3-benzoyl-7-(4-substituted)-indolizine-1-carboxylate and diethyl 3-(4-substituted)-7-(4-nitrobenzyl) indolizine-1,2-dicarboxylate analogs against. ResearchGate. [Link]
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Organ, M. G., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. The Journal of Organic Chemistry, 69(23), 7959-7968. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromophenyl)piperidine-4-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(3-Bromophenyl)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Piperidine scaffolds are prevalent in numerous biologically active molecules, and understanding the fundamental characteristics of substituted analogues is paramount for predicting their behavior in biological systems. This document delineates the structural features, solubility, acidity, basicity, and lipophilicity of the title compound. Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination of these properties, grounding theoretical knowledge in practical application. The insights herein are intended to empower researchers to make informed decisions during lead optimization, formulation development, and pharmacokinetic profiling.
Molecular Structure and Key Identifiers
This compound is a bifunctional molecule featuring a tertiary amine within a piperidine ring and a carboxylic acid moiety. The nitrogen atom of the piperidine is substituted with a 3-bromophenyl group, which significantly influences the molecule's electronic properties and lipophilicity. The presence of both an acidic (carboxylic acid) and a basic (piperidine nitrogen) center allows the molecule to exist as a zwitterion under certain pH conditions.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | Not explicitly found; 1241725-63-2 for a structural isomer. | [1] |
| Molecular Formula | C₁₂H₁₄BrNO₂ | Calculated |
| Molecular Weight | 284.15 g/mol | Calculated |
Core Physicochemical Properties: Data & Analysis
The interplay between the lipophilic bromophenyl group, the polar carboxylic acid, and the basic piperidine nitrogen dictates the compound's overall physicochemical profile. These properties are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted/Comparative Value | Significance in Drug Development |
| Aqueous Solubility | Low (predicted) | Affects bioavailability and formulation options. |
| pKa₁ (Acidic) | ~4.5 - 5.0 (predicted) | Governs ionization of the carboxylic acid group. |
| pKa₂ (Basic) | ~8.5 - 9.5 (predicted) | Governs ionization of the piperidine nitrogen. |
| LogP | ~2.8 - 3.5 (predicted) | Indicates lipophilicity and potential for membrane permeability. |
| Melting Point | High (predicted solid) | Relevant for solid-state characterization and formulation. |
| Polar Surface Area | ~50 Ų (predicted) | Influences membrane transport and BBB penetration. |
Solubility
Causality and Field Insights: The molecular structure suggests a classic solubility challenge. The large, nonpolar 3-bromophenyl group contributes significant hydrophobic character, which tends to decrease aqueous solubility. Conversely, the carboxylic acid and piperidine nitrogen are ionizable groups. At pH values well above the acidic pKa and well below the basic pKa, the molecule will be charged (as a carboxylate or a protonated amine, respectively), which can enhance aqueous solubility. However, near its isoelectric point, the molecule will exist predominantly as a neutral zwitterion, which often exhibits minimal aqueous solubility.
Compared to its parent structure, piperidine-4-carboxylic acid, which is significantly more water-soluble, the addition of the bromophenyl group drastically reduces aqueous solubility due to increased lipophilicity and steric bulk.[1][2] The hydrochloride salt form of related compounds is often synthesized to improve solubility for research and development purposes.[3]
Acidity and Basicity (pKa)
Causality and Field Insights: As a zwitterionic compound, this compound possesses two distinct ionization constants.
-
The Carboxylic Acid (pKa₁): The pKa of the carboxylic acid group is expected to be in the typical range for aliphatic carboxylic acids, approximately 4.5 to 5.0.[4] This value is critical as it determines the pH at which the compound transitions from its neutral (-COOH) to its anionic (-COO⁻) form.
-
The Piperidine Nitrogen (pKa₂): The basicity of the piperidine nitrogen is influenced by the attached 3-bromophenyl group. Phenyl groups are generally electron-withdrawing via induction, which decreases the electron density on the nitrogen and thus lowers its basicity (raises its pKa value relative to a simple alkyl amine, but lowers it relative to an unsubstituted piperidine). The bromine atom in the meta position also contributes a slight electron-withdrawing inductive effect. Therefore, the pKa of the conjugate acid is predicted to be slightly lower than that of piperidine itself (~11.2), likely falling in the 8.5-9.5 range.
Understanding these two pKa values is essential for predicting the ionization state of the molecule at physiological pH (7.4), which in turn affects receptor binding, membrane passage, and solubility.
Lipophilicity (LogP)
Causality and Field Insights: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter for predicting a drug's ability to cross biological membranes. The presence of the bromine atom and the phenyl ring in this compound gives it a substantial lipophilic character. A predicted LogP in the range of 2.8 to 3.5 suggests that the neutral form of the molecule will readily partition into lipid environments.
This property must be balanced; while high lipophilicity can improve membrane permeability, it can also lead to issues such as poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity. The LogP value is highly dependent on the ionization state of the molecule, and therefore, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is often a more physiologically relevant measure.
Spectroscopic and Analytical Characterization
Empirical characterization is necessary to confirm the identity and purity of the compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the 3-bromophenyl ring will appear in the downfield region (δ 7.0-7.5 ppm). The protons on the piperidine ring will produce complex, overlapping multiplets in the aliphatic region (δ 1.5-3.5 ppm).[5] The acidic proton of the carboxylic acid will typically be a broad singlet at a very downfield shift (δ > 10 ppm) and will be exchangeable with D₂O.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic shift around δ 175-180 ppm. Aromatic carbons will be found between δ 120-145 ppm, and the aliphatic carbons of the piperidine ring will appear upfield (δ 25-60 ppm).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight. Critically, the presence of a single bromine atom will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2).
-
Infrared (IR) Spectroscopy: Key vibrational bands will confirm the functional groups. A very broad O-H stretch from the hydrogen-bonded carboxylic acid will be visible from ~2500 to 3300 cm⁻¹. The C=O stretch of the carboxylic acid will appear as a strong, sharp band around 1700-1725 cm⁻¹.[6]
Experimental Protocols for Physicochemical Characterization
The following protocols describe standardized, self-validating methods for determining the core physicochemical properties.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of pH 7.4 phosphate-buffered saline (PBS) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The extended time allows the dissolution and precipitation processes to balance.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the excess solid.
-
Sampling: Carefully extract an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Caption: Shake-Flask Solubility Workflow.
Protocol: Determination of pKa (Potentiometric Titration)
This protocol directly measures the pH changes upon the addition of an acid or base to determine the ionization constants.
Methodology:
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., water/methanol) to ensure complete dissolution.
-
Acidic Titration: While monitoring the pH with a calibrated electrode, titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to protonate the carboxylate and determine the basic pKa.
-
Basic Titration: In a separate experiment, titrate the dissolved compound with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) to deprotonate the carboxylic acid and determine the acidic pKa.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (the flattest regions of the buffer zones).
Caption: Potentiometric Titration Workflow for pKa.
Protocol: Determination of Lipophilicity (Shake-Flask LogD₇.₄)
This method measures the distribution of the compound between an aqueous and an organic phase at a physiologically relevant pH.
Methodology:
-
Phase Preparation: Prepare a solution of the compound in pH 7.4 PBS. Pre-saturate both the PBS and n-octanol by shaking them together for 24 hours and then separating the layers. This prevents volume changes during the experiment.
-
Partitioning: Add a known volume of the n-octanol to the aqueous solution of the compound in a vial.
-
Equilibration: Shake the vial vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Sample both the aqueous and n-octanol layers. Quantify the concentration of the compound in each phase by HPLC-UV.
-
Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Shake-Flask LogD₇.₄ Workflow.
Stability and Storage
Based on its chemical structure, this compound is expected to be a chemically stable solid under standard laboratory conditions. However, like most complex organic molecules, it should be protected from light and moisture to prevent potential degradation over long-term storage. For optimal shelf-life, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][7]
Conclusion
This compound is a classic example of a drug-like molecule whose physicochemical properties are governed by a delicate balance of lipophilic and ionizable groups. Its predicted low aqueous solubility, zwitterionic nature with distinct acidic and basic pKa values, and significant lipophilicity present both opportunities and challenges for drug development. The experimental protocols detailed in this guide provide a robust framework for empirically verifying these critical parameters, enabling researchers to build a comprehensive data package essential for advancing a compound through the discovery and development pipeline.
References
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-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1-Boc-3-(4-bromophenyl)piperidine. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved from [Link]
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ResearchGate. (2023). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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An In-Depth Technical Guide to the Potential Mechanism of Action of 1-(3-Bromophenyl)piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Bromophenyl)piperidine-4-carboxylic acid is a synthetic molecule belonging to the diverse and pharmacologically significant class of arylpiperidine carboxylic acids. While direct experimental data on its mechanism of action remains to be published, a comprehensive analysis of structurally related compounds allows for the formulation of well-grounded hypotheses regarding its potential biological targets. This guide synthesizes the available evidence from analogous structures to propose likely mechanisms of action, focusing primarily on its potential as a modulator of central nervous system (CNS) targets, including monoamine transporters and various receptor systems. Furthermore, this document provides detailed experimental protocols that would be essential in formally elucidating the pharmacological profile of this compound.
Introduction: The Arylpiperidine Carboxylic Acid Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for targeting a wide range of biological macromolecules. The addition of an aryl group at the 1-position and a carboxylic acid at the 4-position creates a molecule with the potential for complex interactions with protein binding sites, including hydrogen bonding, salt bridges, and hydrophobic interactions.[3] The specific substitution on the aryl ring, in this case, a bromine atom at the meta-position, is known to significantly influence the pharmacological activity of related compounds.
Postulated Mechanisms of Action Based on Structural Analogs
Due to the absence of direct experimental data for this compound, this section will explore its potential mechanisms of action by drawing parallels with structurally similar compounds.
Monoamine Transporter Inhibition
A significant body of evidence suggests that the arylpiperidine scaffold is a potent modulator of monoamine transporters, which are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). A patent for piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives explicitly describes their utility as monoamine neurotransmitter re-uptake inhibitors.[4] This is a strong indication that the core structure of this compound is predisposed to interact with these transporters. The 3-bromo substitution on the phenyl ring would likely influence the potency and selectivity for the individual transporters.
Hypothesized Signaling Pathway: Monoamine Transporter Inhibition
Caption: Experimental workflow for elucidating the mechanism of action.
Functional Assays
Following the identification of primary binding targets, functional assays are crucial to determine the compound's effect on the biological activity of these targets (e.g., agonist, antagonist, inhibitor).
Experimental Protocol: Monoamine Transporter Uptake Assay
-
Cell Culture: Use cells stably expressing the human dopamine, norepinephrine, or serotonin transporter (e.g., HEK293-hDAT).
-
Compound Pre-incubation: Incubate the cells with varying concentrations of this compound.
-
Substrate Addition: Add a radiolabeled substrate (e.g., [3H]dopamine).
-
Incubation: Allow substrate uptake for a defined period at the appropriate temperature (e.g., room temperature for 10 minutes).
-
Uptake Termination: Stop the uptake by washing the cells with ice-cold buffer.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.
Quantitative Data from Structurally Related Compounds
While no quantitative data exists for this compound, the following table presents data from related compounds to provide a conceptual framework for potential potencies.
| Compound Class | Target | Representative Activity |
| Piperidine-4-carboxylic acid phenyl-alkyl-amides | Monoamine Transporters | Sub-micromolar to micromolar range [4] |
| trans-3,4-dimethyl-4-arylpiperidine derivatives | Opioid Receptors | Ki values in the low nanomolar range |
| 4-Aroylpiperidines | Sigma-1 Receptor | Ki values in the nanomolar range |
| Piperidine-4-carboxylic acid (Isonipecotic acid) | GABAa Receptor | Partial agonist activity |
Conclusion and Future Directions
The structural features of this compound strongly suggest that its mechanism of action is likely centered on the modulation of CNS targets, with a high probability of interaction with monoamine transporters. However, potential activities at opioid, sigma, and GABAa receptors also warrant investigation. The experimental workflows detailed in this guide provide a clear path forward for the definitive pharmacological characterization of this compound. Future research should focus on conducting broad primary screening followed by detailed dose-response and functional studies on the identified primary targets. Such studies are essential to unlock the full therapeutic potential of this and related arylpiperidine carboxylic acid derivatives.
References
- [Publication on biologically active 4-arylpiperidine-3-carboxylic acid deriv
- [Patent for piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives as monoamine neurotransmitter re-uptake inhibitors]. (URL not available)
- [Research on 4-Phenylpiperidine-4-carboxylic acid hydrochloride as a precursor for analgesics and psychoactive agents]. (URL not available)
- [Study on piperidine-3-carboxamide derivatives as anti-osteoporosis agents]. (URL not available)
- [Investigation of N-aryl-piperidine derivatives as histamine H3 receptor agonists]. (URL not available)
- [Research on piperidine-based analogues of cocaine and their affinity for monoamine transporters]. (URL not available)
- [Evaluation of trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists]. (URL not available)
- [Information on 1-(3-Bromophenyl)piperidine from a commercial supplier]. (URL not available)
- [Study on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands]. (URL not available)
- [Review on the synthesis and pharmacological applications of piperidine deriv
- [Research on N-(Indazol-3-yl)piperidine-4-carboxylic acids as RORγt allosteric inhibitors]. (URL not available)
- [Comparative analysis of structure-activity relationships in 4-arylpiperidine derivatives as opioid receptor antagonists]. (URL not available)
- [Review on recent advances in the synthesis and pharmacological applications of piperidine deriv
- [Study on piperidine carboxylic acid derivatives as adhesion molecule inhibitors]. (URL not available)
- [Information on 1-[(3-bromophenyl)methyl]piperidine-3-carboxylic Acid from a commercial supplier]. (URL not available)
- [Information on (S)-2-(3-Bromophenyl)piperidine hydrochloride from a commercial supplier]. (URL not available)
- [General principles of structure-activity rel
- [Study on an allosteric agonist of the muscarinic M1 receptor]. (URL not available)
- [Information on 1-(3-Bromophenyl)piperidine from a commercial supplier]. (URL not available)
- [Study on a 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as an Aurora A kinase inhibitor]. (URL not available)
- [General information on structure-activity relationships in drug design]. (URL not available)
- [Information on the role of N-BOC-piperidine-4-carboxylic acid in pharmaceutical development]. (URL not available)
- [Method for determination of radioligand specific activity using competition binding assays]. (URL not available)
- [Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid]. (URL not available)
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biological activity of 1-(3-Bromophenyl)piperidine-4-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 1-(3-Bromophenyl)piperidine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in numerous pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile scaffold for interacting with a wide array of biological targets.[1] This guide focuses on a specific, promising subclass: this compound and its derivatives. We will explore the synthesis, key biological activities, structure-activity relationships (SAR), and pharmacokinetic considerations of these compounds. This document synthesizes current knowledge to provide a comprehensive technical overview for professionals engaged in drug discovery and development, highlighting the therapeutic potential of this chemical class, particularly as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and as modulators of monoamine neurotransmitter re-uptake.
Medicinal Chemistry: Synthesis of the Core Scaffold
The synthesis of 1-aryl-piperidine-4-carboxylic acid derivatives is a well-established field in organic chemistry. The introduction of the 1-(3-bromophenyl) moiety is typically achieved through nucleophilic substitution or cross-coupling reactions. A common and robust approach involves the reaction of a piperidine-4-carboxylic acid ester with an activated bromobenzene derivative.
A generalized synthetic workflow is outlined below. The rationale for using a protected carboxylic acid (e.g., an ethyl ester) is to prevent unwanted side reactions during the arylation of the piperidine nitrogen. The final hydrolysis step deprotects the carboxylic acid, yielding the target compound.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: General N-Arylation Procedure
This protocol is a representative example based on standard methodologies for C-N cross-coupling reactions.[2]
-
Reagent Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxylic acid ethyl ester (1.0 eq), 1,3-dibromobenzene (1.1 eq), a suitable base such as potassium carbonate (2.0 eq), and a polar aprotic solvent like dimethylformamide (DMF).
-
Reaction : Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up : Upon completion, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purification : Purify the crude product via column chromatography on silica gel to yield the intermediate ester.[4]
-
Hydrolysis : Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide or sodium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Final Isolation : Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the final carboxylic acid product. Filter the solid, wash with cold water, and dry under vacuum.
Key Biological Targets and Mechanisms of Action
Derivatives of the this compound scaffold have shown activity against several important therapeutic targets. The primary areas of interest are FAAH inhibition and monoamine re-uptake modulation.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a critical role in the endocannabinoid system by degrading fatty acid amides, most notably the endocannabinoid anandamide.[5] Inhibition of FAAH increases the endogenous levels of anandamide, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5][6]
Piperidine and piperazine ureas, which can be derived from the carboxylic acid core, are a prominent class of potent and often irreversible FAAH inhibitors.[7] These compounds act as covalent inhibitors, where the piperidine moiety helps to correctly orient the molecule in the active site for the urea's carbonyl group to be attacked by the catalytic serine (Ser241).[7] This forms a stable carbamoyl-enzyme adduct, effectively inactivating the enzyme.[7][8]
Caption: Mechanism of FAAH inhibition and its therapeutic consequences.
Monoamine Neurotransmitter Re-uptake Inhibition
A separate line of investigation has identified piperidine-4-carboxylic acid derivatives as inhibitors of monoamine neurotransmitter re-uptake, particularly for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[4] These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibitors of these transporters, such as Selective Serotonin Reuptake Inhibitors (SSRIs), are widely used for the treatment of depression and other CNS disorders.[4] The 1-arylpiperidine scaffold can effectively mimic the substrates of these transporters, leading to competitive inhibition.
Caption: Inhibition of serotonin (5-HT) re-uptake at the neuronal synapse.
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing lead compounds. For the this compound scaffold, activity is modulated by substitutions at three key positions: the phenyl ring, the piperidine ring, and the carboxylic acid moiety.
-
Phenyl Ring : The position and nature of substituents on the phenyl ring are critical. The 3-bromo substitution provides a combination of lipophilicity and a specific steric and electronic profile that can enhance binding. Quantitative SAR studies on related analgesics have shown that lipophilicity at the meta position can enhance potency, while bulky substituents can be detrimental.[9]
-
Piperidine Ring : The piperidine ring itself acts as a key structural element. Its conformation and substitution can influence binding affinity and selectivity. For instance, in FAAH inhibitors, the piperidine/piperazine moiety is thought to induce a conformational change in the urea group that facilitates covalent modification of the enzyme.[8]
-
Carboxylic Acid Group : This functional group is a key interaction point, often forming hydrogen bonds or salt bridges with receptor targets.[10] It also serves as a synthetic handle for creating esters or amides. Amidation of the carboxylic acid to form urea derivatives is a key step in creating potent FAAH inhibitors.[7]
| Modification Site | Moiety | Target | Effect on Activity | Reference |
| Phenyl Ring | 3-Bromo | Multiple | Provides lipophilicity; specific steric/electronic profile | [9] |
| Phenyl Ring | 3'-CONH2 (on biphenyl) | FAAH | High potency (URB597) | [6] |
| Carboxylic Acid | Converted to Urea | FAAH | Essential for covalent inhibition mechanism | [7][8] |
| Carboxylic Acid | Esterification | Analgesics | Potency in the morphine-codeine range | [9] |
| Piperidine Ring | N-alkylation | Monoamine Transporters | Modulates selectivity and potency | [4] |
Pharmacokinetic (ADME) Profile
The journey of a drug through the body—Absorption, Distribution, Metabolism, and Excretion (ADME)—determines its efficacy and safety.[11] While specific ADME data for this compound derivatives are limited in the public domain, general properties of piperidine-containing drugs can provide valuable insights.
-
Absorption : The lipophilicity imparted by the bromophenyl group generally favors good oral absorption.
-
Distribution : Piperidine derivatives often exhibit a moderate to high volume of distribution, indicating penetration into tissues.[12] For CNS-acting drugs, the ability to cross the blood-brain barrier is critical and is influenced by factors like lipophilicity and hydrogen bonding capacity.
-
Metabolism : The piperidine ring and the phenyl group are potential sites of metabolism, typically via oxidation by Cytochrome P450 enzymes. The position of the bromine atom can influence metabolic stability.
-
Excretion : Metabolites and unchanged drug are typically cleared via renal or fecal routes.
Pharmacokinetic studies on related piperidine derivatives have shown a range of plasma clearances and oral bioavailabilities, highlighting the importance of empirical testing for each new chemical entity.[12][13]
Key Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay
This protocol describes a common fluorescence-based assay to determine the inhibitory potency (IC₅₀) of test compounds against FAAH.
-
Reagent Preparation :
-
Prepare a stock solution of human recombinant FAAH enzyme in a suitable buffer (e.g., Tris-HCl, pH 9.0).
-
Prepare a stock solution of the fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), in DMSO.
-
Prepare serial dilutions of the this compound derivative (or its urea analogue) in DMSO.
-
-
Assay Procedure :
-
In a 96-well microplate, add the assay buffer.
-
Add a small volume of the test compound dilutions to the wells. Include a positive control (e.g., URB597) and a negative control (DMSO vehicle).[6]
-
Add the FAAH enzyme solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) at 37 °C to allow the inhibitor to bind.
-
Initiate the reaction by adding the AAMCA substrate solution.
-
-
Data Acquisition and Analysis :
-
Measure the increase in fluorescence (excitation ~355 nm, emission ~460 nm) over time using a plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Vitro Monoamine Re-uptake Assay
This protocol uses cells expressing a specific monoamine transporter (e.g., SERT) and a radiolabeled or fluorescent substrate.
-
Cell Culture : Culture HEK-293 cells (or another suitable cell line) stably expressing the human serotonin transporter (hSERT).
-
Reagent Preparation :
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of a radiolabeled substrate like [³H]-Serotonin or a fluorescent substrate.
-
-
Assay Procedure :
-
Plate the hSERT-expressing cells in a 96-well plate.
-
Wash the cells with assay buffer.
-
Add the test compound dilutions or control (e.g., fluoxetine) and pre-incubate.
-
Add the [³H]-Serotonin solution and incubate for a short period (e.g., 10-20 minutes) at 37 °C to allow uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Data Acquisition and Analysis :
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Future Directions and Therapeutic Potential
The this compound scaffold represents a versatile platform for drug discovery. The dual potential for FAAH inhibition and monoamine re-uptake modulation suggests that these compounds could be developed for a range of indications, from chronic pain and anxiety to depression.
Key challenges and future research should focus on:
-
Selectivity : For FAAH inhibitors, ensuring high selectivity over other serine hydrolases is paramount to avoid off-target effects.[8] For monoamine transporter inhibitors, achieving the desired selectivity profile (e.g., SERT vs. NET vs. DAT) is crucial for tailoring the therapeutic effect.
-
Lead Optimization : Further SAR studies are needed to refine the scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy : Promising in vitro candidates must be advanced to in vivo animal models of pain, inflammation, or depression to validate their therapeutic potential.
References
- Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
- Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
- Discovery of novel 1-(4-aminophenylacetyl)
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC - NIH.
- Structure activity relationship of piperidine derivatives.
- FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI.
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
- Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. PubMed.
- The Discovery and Development of Inhibitors of F
- Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid deriv
- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI.
- Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. PubMed.
- Synthetic method of 1- (4-bromophenyl) piperidine.
- Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
- Structure Activity Rel
- Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI.
- Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) - PubMed.
- The Discovery and Development of Inhibitors of F
- Chapter 1 Pharmacokinetics & Pharmacodynamics. NCBI.
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- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 3. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 4. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs [mdpi.com]
- 7. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
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- 13. Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Molecular Dynamics Simulation of 1-(3-Bromophenyl)piperidine-4-carboxylic Acid Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(3-Bromophenyl)piperidine-4-carboxylic acid scaffold represents a versatile chemical framework with significant potential in drug discovery. Analogs of this structure have been investigated for a range of therapeutic applications, including as monoamine neurotransmitter re-uptake inhibitors for central nervous system disorders and as potent analgesics.[1][2] Understanding the molecular interactions that drive the efficacy and specificity of these compounds is paramount for rational drug design. Molecular Dynamics (MD) simulation offers a powerful computational microscope to elucidate the dynamic behavior of these ligands within their biological targets at an atomic level.[3] This guide provides a comprehensive, in-depth walkthrough of the principles, protocols, and analytical techniques required to perform and interpret MD simulations for this important class of molecules, grounded in field-proven insights and best practices.
Introduction: The Scientific Rationale for Simulating Piperidine Analogs
The therapeutic promise of piperidine-4-carboxylic acid derivatives stems from their ability to interact with key biological targets like neurotransmitter transporters and receptors.[1][4] Structure-activity relationship (SAR) studies have demonstrated that modifications to the piperidine ring and its substituents can dramatically alter binding affinity and functional activity.[5][6][7] However, static views from techniques like X-ray crystallography or molecular docking often fail to capture the full picture. Biological systems are inherently dynamic; proteins flex, water molecules mediate interactions, and ligands adjust their conformation to achieve optimal binding.
MD simulations bridge this gap by numerically solving Newton's equations of motion for every atom in the system, providing a time-resolved trajectory of molecular motion.[8] This allows us to:
-
Assess the stability of the ligand's binding pose over time.
-
Identify key protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, and quantify their persistence.
-
Analyze conformational changes in both the ligand and the protein upon binding.
-
Estimate the binding free energy, a crucial metric for predicting ligand affinity.
This guide is structured to lead the researcher from theoretical foundations to practical application, ensuring a robust and reproducible simulation workflow.
Foundational Principles: The Engine of Molecular Dynamics
An MD simulation is governed by a force field , a set of mathematical functions and parameters that describe the potential energy of the system. The force field dictates how atoms interact, defining bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic forces).[9] The quality of the simulation is fundamentally dependent on the accuracy of the force field.[9]
For a protein-ligand system, a hybrid approach is necessary:
-
Protein: Well-established force fields like CHARMM36 or AMBER are used. These have been extensively parameterized and validated for biomolecules.[10][11]
-
Ligand: As a non-standard molecule, the this compound analog requires custom parameterization. The CHARMM General Force Field (CGenFF) [12][13] or the General Amber Force Field (GAFF) [14] are designed for this purpose, providing parameters for drug-like molecules that are compatible with their parent biological force fields.
The overall simulation process can be visualized as a multi-stage pipeline, ensuring the system is physically realistic before data collection begins.
Part I: System Preparation - The Blueprint for a Successful Simulation
The adage "garbage in, garbage out" is especially true for MD simulations. Meticulous system preparation is the most critical phase and demands careful attention to detail. This guide will use the GROMACS simulation package, a powerful and widely-used open-source engine, as the framework for our protocols.[15][16]
Step 3.1: Protein Target Acquisition and Preparation
-
Obtain Structure: Download the crystal structure of your target protein from the Protein Data Bank (PDB).[17] For this guide, we'll hypothetically consider the human Serotonin Transporter (SERT), a target for SSRIs (PDB ID: 5I6X).[1]
-
Clean the PDB: The raw PDB file often contains non-essential molecules (e.g., co-crystallized ligands, crystallization agents) and may be missing atoms or entire loops.
-
Remove all water molecules, ions, and any ligands not relevant to your study.
-
Use tools like the pdb2gmx module in GROMACS or external software to check for and build missing heavy atoms and hydrogens.[15]
-
-
Protonation: Assign the correct protonation states to titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at the desired physiological pH (typically 7.4). This is crucial for accurate electrostatic interactions.
Step 3.2: Ligand Parameterization - A Critical Step for Novel Compounds
This is arguably the most challenging step for non-standard molecules. We must generate a topology file that describes the ligand's atomic properties and interactions in a way that is compatible with the protein force field.
Protocol: Generating Ligand Topology using CGenFF
-
Prepare Ligand Structure: Create a 3D structure of your this compound analog. This can be done using chemical drawing software (e.g., ChemDraw) and saving it in a .mol2 or .sdf format. Ensure the structure has correct bond orders and hydrogens.
-
Submit to CGenFF Server: Upload the ligand structure to the online CGenFF server.[18] The server will perform an initial parameter assignment and calculate a "penalty score" for each parameter. High penalties indicate low confidence and may require further validation.
-
Process Output: The server returns a CHARMM-compatible topology file (.str file). This file contains all the necessary parameters: atom types, charges, bond lengths, angles, and dihedrals.
-
Convert for GROMACS: The CHARMM-formatted output must be converted into a GROMACS-compatible topology (.itp file) and coordinate (.gro file). Scripts such as cgenff_charmm2gmx.py are available for this purpose.[11][18]
Causality: Using a compatible general force field like CGenFF ensures that the interactions between the ligand and the CHARMM36-described protein are physically consistent.[12][19] Mismatched force fields can lead to significant artifacts in the simulation.
Step 3.3: Building, Solvating, and Neutralizing the Complex
-
Create the Complex: Align your parameterized ligand with the binding site of the prepared protein. If the binding pose is unknown, molecular docking should be performed first. The docked pose then serves as the starting coordinate for the MD simulation.
-
Define the Simulation Box: Place the protein-ligand complex in a periodic simulation box (e.g., a cube or dodecahedron). The box should be large enough that the complex does not interact with its own image across the boundary, typically with a minimum distance of 1.0 nm from the protein to the box edge.
-
Solvation: Fill the simulation box with water molecules. An explicit solvent model, such as TIP3P, is essential for accurately capturing the hydration effects that are critical to protein-ligand binding.[20]
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M). This is vital for realistic long-range electrostatics.
Part II: Running the Simulation - From Equilibration to Production
Once the system is assembled, it must be carefully relaxed and brought to the target temperature and pressure before the "production" phase where data is collected.
Protocol: GROMACS Simulation Workflow
-
Energy Minimization: The initial system, though assembled, contains steric clashes and unfavorable geometries. A steep descent or conjugate gradient energy minimization algorithm is run to relax the system and remove these high-energy contacts.[9]
-
gmx grompp -f minim.mdp -c solv_ions.gro -p topol.top -o em.tpr
-
gmx mdrun -v -deffnm em
-
-
NVT Equilibration (Constant Volume): The system is heated to the target temperature (e.g., 310 K for physiological systems) while the volume is kept constant. A thermostat (e.g., V-rescale) is used to control the temperature. Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them without disturbing the binding pose. This step stabilizes the system's temperature.
-
gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr
-
gmx mdrun -v -deffnm nvt
-
-
NPT Equilibration (Constant Pressure): The position restraints are maintained while a barostat (e.g., Parrinello-Rahman) is added to bring the system to the target pressure (e.g., 1 bar). This step ensures the system reaches the correct density. The successful equilibration of both temperature and pressure is a self-validating check that the system is ready for production.
-
gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -p topol.top -o npt.tpr
-
gmx mdrun -v -deffnm npt
-
-
Production MD: The position restraints are removed, and the simulation is run for the desired length (e.g., 100-500 nanoseconds). The atomic coordinates are saved at regular intervals (e.g., every 10 ps) to a trajectory file (.xtc or .trr), which will be used for analysis.[9]
-
gmx grompp -f md.mdp -c npt.gro -p topol.top -o md_0_100.tpr
-
gmx mdrun -v -deffnm md_0_100
-
| Parameter | Typical Value/Method | Rationale |
| Force Field (Protein) | CHARMM36m | Well-validated for protein dynamics. |
| Force Field (Ligand) | CGenFF | Compatible with CHARMM36 for drug-like molecules.[12] |
| Water Model | TIP3P | Standard explicit water model compatible with CHARMM. |
| Integrator | Leap-frog | Efficient and stable algorithm for integrating equations of motion. |
| Time Step | 2 fs | Requires constraining bonds to hydrogen (LINCS algorithm). |
| Temperature | 310 K (V-rescale) | Simulates physiological temperature. |
| Pressure | 1 bar (Parrinello-Rahman) | Simulates atmospheric pressure. |
| Non-bonded Cutoffs | 1.2 nm | Defines the range for direct calculation of van der Waals/short-range electrostatics. |
| Long-range Electrostatics | PME (Particle Mesh Ewald) | Accurately calculates long-range electrostatic forces in a periodic system. |
| Simulation Time | 100-500 ns | Sufficient to observe local conformational changes and stable binding. |
Table 1: Recommended Simulation Parameters for a Protein-Ligand System in GROMACS.
Part III: Trajectory Analysis - Extracting Biological Insight
Step 5.1: Quality Control and Stability Assessment
Before analyzing interactions, you must validate the simulation's stability.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms with respect to the starting structure. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein (e.g., loops), which may be important for ligand entry or conformational changes.[8]
-
Radius of Gyration (Rg): Monitor the Rg of the protein to check for any large-scale unfolding or conformational drift.
Step 5.2: Protein-Ligand Interaction Analysis
-
Hydrogen Bonds: Use analysis tools (gmx hbond) to identify and quantify the percentage of simulation time that specific hydrogen bonds between the ligand and protein exist. A persistent hydrogen bond is a strong indicator of a critical interaction.
-
Hydrophobic and van der Waals Contacts: Visualize the trajectory to identify which protein residues form a stable binding pocket around the nonpolar moieties of the ligand, such as the bromophenyl group.
Step 5.3: Binding Free Energy Estimation
While rigorous methods like alchemical free energy perturbation are computationally expensive, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or MM/GBSA offer a cost-effective estimate of the binding free energy (ΔG_bind).[25] These "end-point" methods calculate the free energy of the complex, protein, and ligand from trajectory snapshots.[26]
The binding free energy is calculated as:
ΔG_bind =
Each term is composed of the molecular mechanics energy in the gas phase (E_MM), the solvation free energy (G_solv), and a conformational entropy term (-TΔS).[25] While the entropy term is often neglected due to high computational cost and potential for large errors, the relative binding energies calculated with MM/PBSA can be very useful for ranking a series of analogs.
| Energy Component | Description | Contribution to Binding |
| E_vdW | van der Waals energy | Favorable (negative) |
| E_elec | Electrostatic energy | Favorable (negative) |
| G_polar (Solvation) | Polar contribution to solvation energy (from PB/GB) | Unfavorable (positive); desolvating polar groups costs energy. |
| G_nonpolar (Solvation) | Nonpolar contribution to solvation energy (from SA) | Favorable (negative); reflects the hydrophobic effect. |
| ΔG_bind (MM/PBSA) | Sum of the above components | More negative values indicate stronger binding. |
Table 2: Key Energy Components in an MM/PBSA Calculation.
Conclusion and Outlook
Molecular dynamics simulation is an indispensable tool in modern drug discovery, providing unparalleled insight into the dynamic nature of molecular recognition. For this compound analogs, these techniques allow researchers to move beyond static models and understand the precise, time-dependent interactions that govern their therapeutic effects. By carefully preparing the system, running stable and sufficiently long simulations, and performing rigorous analysis, scientists can validate binding hypotheses, explain structure-activity relationships, and rationally design next-generation compounds with improved potency and selectivity. This guide provides the foundational workflow and expert rationale to empower researchers to confidently apply these powerful computational methods to their drug development challenges.
References
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From complex data to clear insights: visualizing molecular dynamics trajectories. Frontiers in Molecular Biosciences. [Link]
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Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
-
End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]
-
VMD - Visual Molecular Dynamics. University of Illinois at Urbana-Champaign. [Link]
-
Molecular dynamics simulation of a small protein using GROMACS. BioExcel. [Link]
-
A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. PubMed. [Link]
-
Protein-Ligand Complex - MD Tutorials. GROMACS Tutorial by Justin A. Lemkul. [Link]
-
Force fields for small molecules. PMC - NIH. [Link]
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Analysis of MD trajectories (Essential Dynamics of Proteins). HPC-Forge. [Link]
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Force fields in GROMACS. GROMACS Documentation. [Link]
-
Development and validation of the force field parameters for drug-like molecules and their applications in structure-based drug. The University of Queensland. [Link]
-
Molecular visualization with VMD. WestDRI. [Link]
-
Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]
-
Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate. [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
-
CHARMM general force field: A force field for drug‐like molecules compatible with the CHARMM all‐atom additive biological force fields. Semantic Scholar. [Link]
-
Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. Bio-protocol. [Link]
-
Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PMC - NIH. [Link]
-
GROMACS Tutorials. Justin A. Lemkul's GROMACS Tutorials. [Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH. [Link]
-
Using VMD - An Introductory Tutorial. PMC - NIH. [Link]
-
The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC - NIH. [Link]
-
Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Galaxy Training!. [Link]
-
Practical: Molecular Dynamics simulations of proteins. MPI-NAT. [Link]
-
CHARMM General Force Field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force field. ResearchGate. [Link]
-
charmm2gmx: An Automated Method to Port the CHARMM Additive Force Field to GROMACS. ACS Publications. [Link]
-
Intro to Molecular Dynamics Trajectory Analysis using MDAnalysis. YouTube. [Link]
-
Development and Comprehensive Benchmark of a High Quality AMBER-Consistent Small Molecule Force Field with Broad Chemical Space Coverage for Molecular Modeling and Free Energy Calculation. ChemRxiv. [Link]
-
Introductory Tutorials for Simulating Protein Dynamics with GROMACS. PMC. [Link]
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Methodological & Application
Application Note: Comprehensive Characterization of 1-(3-Bromophenyl)piperidine-4-carboxylic acid
Introduction
1-(3-Bromophenyl)piperidine-4-carboxylic acid is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical characterization is crucial to confirm its identity, purity, and stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the thorough characterization of this compound. The methodologies detailed herein are designed to provide a holistic understanding of the molecule's structure, physicochemical properties, and purity profile.
The following sections will delve into the theoretical underpinnings and practical applications of several core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section will provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible analytical workflow.
Overall Analytical Workflow
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The workflow outlined below ensures a comprehensive evaluation of the compound's identity, purity, and thermal stability.
Caption: Overall analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms in this compound.
Rationale: The distinct chemical environments of the protons and carbons in the molecule will give rise to a unique set of signals in the NMR spectra. The chemical shifts, signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a detailed map of the molecular structure. For instance, the downfield signal of the carboxylic acid proton is highly characteristic.[3]
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: Same as ¹H NMR (100 MHz for a 400 MHz instrument).
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons of the molecule.
-
Expected NMR Data
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10-13 (broad singlet) | 170-185 |
| Aromatic Protons (Bromophenyl) | 6.8-7.5 (multiplets) | 115-150 |
| Piperidine Protons (adjacent to N) | 2.8-3.5 (multiplets) | 45-55 |
| Piperidine Protons (other) | 1.5-2.5 (multiplets) | 25-40 |
| Piperidine C4 Carbon | 40-50 | N/A |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is crucial for confirming the molecular weight and elemental composition.
Rationale: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the target compound, typically generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing strong evidence for the presence of a bromine atom in the molecule.[4][5]
Protocol for ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) or ammonium hydroxide (0.1%) can be added to the solvent to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: ESI positive or negative ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3-5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 6-10 L/min at 200-300 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Examine the isotopic pattern of the molecular ion to confirm the presence of one bromine atom.
-
For HRMS data, calculate the elemental composition from the accurate mass measurement and compare it with the theoretical value.
-
Expected Mass Spectrometry Data
| Ion | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) |
| [M+H]⁺ | 298.0491 | 300.0470 |
| [M-H]⁻ | 296.0335 | 298.0314 |
High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification
HPLC is the cornerstone for assessing the purity of pharmaceutical compounds and for quantitative analysis. A robust HPLC method can separate the target compound from any impurities, starting materials, and by-products.
Rationale: A reversed-phase HPLC method is generally suitable for a moderately polar compound like this compound.[6][7] A C18 column is a good starting point, and a mobile phase consisting of an aqueous buffer and an organic modifier will allow for the elution and separation of the analyte. UV detection is appropriate due to the presence of the chromophoric bromophenyl group.
Protocol for Reversed-Phase HPLC
-
Sample and Standard Preparation:
-
Standard Solution: Accurately prepare a stock solution of a reference standard of this compound in a suitable diluent (e.g., acetonitrile/water mixture). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Prepare a sample solution of known concentration in the same diluent.
-
-
Instrument Parameters (HPLC-UV):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 60:40 mixture of aqueous to organic phase.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity of the sample using the area percent method.
-
For quantification, generate a calibration curve from the standard solutions and determine the concentration of the analyte in the sample solution.
-
Caption: Principle of the HPLC system for purity analysis.
Thermal Analysis: Stability and Physicochemical Properties
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal stability, melting point, and presence of solvates or hydrates.[8][9][10]
Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point and other thermal transitions. TGA measures the change in mass of a sample as a function of temperature, which is useful for assessing thermal stability and the presence of volatile components.[8][10]
Protocol for DSC and TGA
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC or a ceramic/platinum pan for TGA.
-
For DSC, hermetically seal the pan if the sample is expected to be volatile or contain residual solvent.
-
-
Instrument Parameters (DSC):
-
Temperature Range: 25 °C to a temperature above the expected melting point (e.g., 300 °C).
-
Heating Rate: 10 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Instrument Parameters (TGA):
-
Temperature Range: 25 °C to a temperature where complete decomposition is expected (e.g., 600 °C).
-
Heating Rate: 10 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperatures of any endothermic or exothermic events. The sharp endotherm will correspond to the melting point.
-
TGA: Analyze the thermogram for any mass loss steps. Determine the onset temperature of decomposition.
-
Expected Thermal Analysis Data
| Technique | Parameter | Expected Observation |
| DSC | Melting Point | A sharp endothermic peak corresponding to the melting of the crystalline solid. |
| TGA | Decomposition | A significant mass loss at elevated temperatures, indicating thermal decomposition. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Rationale: The carboxylic acid and the substituted aromatic ring in this compound have characteristic vibrational frequencies in the infrared region. The broad O-H stretch of the carboxylic acid, the C=O stretch, and the C-Br stretch are key diagnostic peaks.[11][12][13][14][15]
Protocol for FTIR Spectroscopy
-
Sample Preparation:
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrument Parameters (FTIR):
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Expected FTIR Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | 2500-3300 | Very broad |
| Carboxylic Acid C=O | 1700-1725 | Strong, sharp |
| Aromatic C-H | 3000-3100 | Weak to medium |
| Aliphatic C-H | 2850-2960 | Medium to strong |
| C-N Stretch | 1020-1250 | Medium |
| C-Br Stretch | 500-600 | Medium to strong |
Conclusion
The comprehensive analytical characterization of this compound requires a suite of orthogonal analytical techniques. The protocols and rationales provided in this application note offer a robust framework for the unambiguous identification, purity assessment, and physicochemical characterization of this important molecule. By employing NMR for structural elucidation, MS for molecular weight confirmation, HPLC for purity analysis, thermal analysis for stability assessment, and FTIR for functional group identification, researchers and drug developers can ensure the quality and integrity of their materials.
References
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments. Available at: [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed. Available at: [Link]
-
FTIR spectra for aliphatic and aromatic bromine-based polyols. (n.d.). ResearchGate. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available at: [Link]
-
The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025). AZoM. Available at: [Link]
-
Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. (2012). KTH DiVA. Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry. Available at: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Available at: [Link]
-
Halogenated Organic Compounds. (2023). Spectroscopy Online. Available at: [Link]
-
The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Available at: [Link]
- A kind of HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
-
Scheme 1. 2-Piperidine-carboxylic acid. (n.d.). ResearchGate. Available at: [Link]
-
Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. Available at: [Link]
-
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026). ResolveMass. Available at: [Link]
-
Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. (2012). ResearchGate. Available at: [Link]
-
Mass Spectrometry. (n.d.). Michigan State University Chemistry. Available at: [Link]
-
Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. (n.d.). PubMed. Available at: [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). ACS Publications. Available at: [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). ResearchGate. Available at: [Link]
-
IR: carboxylic acids. (n.d.). University of Calgary. Available at: [Link]
-
Thermal Analysis of Pharmaceuticals Handbook. (n.d.). Mettler Toledo. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Available at: [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Available at: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Available at: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. Available at: [Link]
-
Mass Spectroscopy - Halo-isotopes. (2019). YouTube. Available at: [Link]
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Application Notes & Protocols: Synthesis of Novel GPCR Ligands Utilizing 1-(3-Bromophenyl)piperidine-4-carboxylic acid
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Piperidine Scaffold
G-protein coupled receptors (GPCRs) represent the largest family of membrane proteins in the human genome and are the targets for approximately 35% of all approved drugs.[1][2] The development of novel, selective, and potent GPCR ligands is a cornerstone of modern drug discovery.[3][4] Within the vast landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold".[5] Its prevalence in a wide range of clinically approved drugs is a testament to its favorable properties, including high chemical stability, the ability to modulate lipophilicity and solubility, and its conformational flexibility which allows for optimal binding to target proteins.[5][6][7]
This guide focuses on a particularly versatile building block: 1-(3-Bromophenyl)piperidine-4-carboxylic acid . This molecule is strategically designed for the efficient synthesis of diverse chemical libraries targeting GPCRs. It features two key points of chemical diversity:
-
A Carboxylic Acid Handle: Located at the 4-position of the piperidine ring, this functional group is ideal for forming amide bonds with a wide array of amines, introducing a multitude of chemical functionalities.
-
A Brominated Phenyl Ring: The bromine atom at the 3-position of the phenyl ring serves as a reactive handle for powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of various aryl, heteroaryl, or amino groups, dramatically expanding the accessible chemical space.[8]
This document provides a detailed overview of the synthetic strategies and step-by-step protocols for leveraging this compound in your GPCR ligand discovery programs.
Synthetic Strategies: A Dual-Axis Approach to Diversity
The true power of this compound lies in its capacity for diversification at two distinct points. This allows for a combinatorial approach to library synthesis, rapidly generating a multitude of unique chemical entities for screening.
Sources
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- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 1-(3-Bromophenyl)piperidine-4-carboxylic Acid Derivatives as Enzyme Inhibitors
Introduction: Targeting Enzyme Activity with Piperidine Scaffolds
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for designing enzyme inhibitors. This guide focuses on a specific class of these compounds: 1-(3-Bromophenyl)piperidine-4-carboxylic acid derivatives, with a particular emphasis on their role as inhibitors of Fatty Acid Amide Hydrolase (FAAH).
FAAH is a serine hydrolase that plays a crucial role in terminating the signaling of endogenous cannabinoids, such as anandamide.[3][4] By inhibiting FAAH, the levels of these signaling lipids are elevated, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[4] This makes FAAH an attractive therapeutic target for a range of conditions, including chronic pain and anxiety disorders.[4][5]
The this compound scaffold provides a versatile platform for developing potent and selective FAAH inhibitors. The bromophenyl group can engage in hydrophobic and halogen bonding interactions within the enzyme's active site, while the carboxylic acid moiety can be derivatized to optimize potency, selectivity, and pharmacokinetic properties. Many piperidine-based FAAH inhibitors act as covalent modifiers, forming a stable adduct with the catalytic serine residue (Ser241) in the FAAH active site.[1][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound derivatives as FAAH inhibitors. We will delve into the rationale behind the experimental design, provide detailed, field-proven protocols, and offer insights into data interpretation.
Part 1: Synthesis of this compound Derivatives
The synthesis of the target compounds can be approached in a multi-step process. A key intermediate is the N-arylated piperidine core, which can then be further functionalized. The following protocol is a representative synthesis, and the specific reagents and conditions may be adapted based on the desired final derivative.
Protocol 1: Synthesis of 1-(3-Bromophenyl)piperidine
This protocol outlines the synthesis of the core scaffold, 1-(3-bromophenyl)piperidine, through a Buchwald-Hartwig amination reaction. This cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Materials:
-
1,3-Dibromobenzene
-
Piperidine
-
Sodium tert-butoxide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,3-dibromobenzene (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Solvent and Reagents: Add anhydrous toluene to the flask, followed by piperidine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Reaction: Stir the reaction mixture at 100 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 1-(3-bromophenyl)piperidine.
Protocol 2: Carboxylation at the 4-Position (Illustrative)
Following the synthesis of the N-arylated piperidine, the carboxylic acid moiety can be introduced at the 4-position. This can be a multi-step process, for example, involving the generation of a 4-lithiated piperidine species followed by quenching with carbon dioxide. The following is an illustrative protocol and requires careful optimization and handling of organolithium reagents.
Materials:
-
1-(3-Bromophenyl)piperidine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Tetrahydrofuran (THF), anhydrous
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In an oven-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, dissolve 1-(3-bromophenyl)piperidine (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add s-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 2 hours.
-
Carboxylation: In a separate flask, crush a piece of dry ice and quickly add it to the reaction mixture in one portion.
-
Quenching: Allow the reaction mixture to warm slowly to room temperature overnight. Quench the reaction by adding 1 M HCl until the pH is acidic.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography.
Part 2: In Vitro Enzyme Inhibition Assay
To evaluate the inhibitory potential of the synthesized this compound derivatives against FAAH, a fluorometric assay is a robust and sensitive method.[8] This assay measures the hydrolysis of a fluorogenic substrate by FAAH, where the release of a fluorescent product is proportional to enzyme activity.
Protocol 3: Fluorometric FAAH Inhibition Assay
Principle:
This assay utilizes a substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), which is non-fluorescent. Upon hydrolysis by FAAH, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the FAAH activity. The potency of an inhibitor is determined by measuring the reduction in this rate at various inhibitor concentrations.
Materials:
-
Recombinant human FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[8]
-
Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA) substrate
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and the positive control in DMSO.
-
Prepare serial dilutions of the test compounds and positive control in FAAH assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare a working solution of the AAMCA substrate in the assay buffer. The final concentration should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.
-
Prepare a working solution of recombinant human FAAH in the assay buffer. The concentration should be optimized to yield a linear reaction rate for the duration of the assay.
-
-
Assay Protocol:
-
Blank Wells: Add assay buffer and substrate solution.
-
Control Wells (100% Activity): Add assay buffer, FAAH solution, and DMSO (at the same concentration as in the test compound wells).
-
Test Compound Wells: Add assay buffer, FAAH solution, and the desired concentration of the test compound.
-
Positive Control Wells: Add assay buffer, FAAH solution, and the desired concentration of the positive control inhibitor.
-
-
Incubation: Pre-incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 15-30 minutes at 37 °C.
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
Part 3: Data Presentation and Interpretation
The results of the FAAH inhibition assay should be presented clearly to allow for easy comparison of the potency of different derivatives.
Table 1: Inhibitory Potency of Representative Piperidine-4-carboxamide Derivatives against Human FAAH
| Compound | Structure | IC₅₀ (nM) |
| PF-750 | N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | 16.2[1] |
| URB597 | [3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate | 4.6[1] |
| Derivative 1 (Hypothetical) | 1-(3-Bromophenyl)-N-(pyridin-2-yl)piperidine-4-carboxamide | To be determined |
| Derivative 2 (Hypothetical) | 1-(3-Bromophenyl)-N-(thiazol-2-yl)piperidine-4-carboxamide | To be determined |
Note: PF-750 and URB597 are included as reference compounds with known FAAH inhibitory activity. The hypothetical derivatives illustrate potential modifications to the core scaffold for structure-activity relationship (SAR) studies.
Part 4: Mechanistic Insights and Experimental Rationale
Mechanism of Covalent Inhibition
Many piperidine-based FAAH inhibitors, particularly those with a carboxamide or urea linkage, act as irreversible or slowly reversible covalent inhibitors.[1][6][7] The catalytic triad of FAAH (Ser241, Ser217, Lys142) is responsible for the hydrolysis of the substrate.[1] In the case of covalent inhibitors, the nucleophilic Ser241 attacks the electrophilic carbonyl carbon of the inhibitor's carboxamide group. This leads to the formation of a stable, covalent carbamoyl-enzyme intermediate, effectively inactivating the enzyme.[6] The piperidine ring and its substituents play a crucial role in positioning the carboxamide group optimally within the active site for this covalent modification to occur.[1]
Experimental Workflow and Rationale
The following diagram illustrates the logical flow of the experimental work, from synthesis to biological evaluation.
Caption: Experimental workflow for the development of this compound derivatives as FAAH inhibitors.
Signaling Pathway of FAAH Inhibition
The inhibition of FAAH leads to an increase in the local concentrations of anandamide and other fatty acid amides. This enhancement of endogenous cannabinoid signaling is the primary mechanism through which FAAH inhibitors exert their therapeutic effects.
Caption: Mechanism of action of FAAH inhibitors.
Conclusion
This guide provides a foundational framework for the synthesis and evaluation of this compound derivatives as inhibitors of FAAH. The protocols and insights presented herein are designed to be adaptable and serve as a starting point for further research and development in this promising area of medicinal chemistry. Through iterative design, synthesis, and biological testing, novel and potent enzyme inhibitors can be discovered, paving the way for new therapeutic interventions for a variety of disorders.
References
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Piomelli, D., & Sasso, O. (2014). Covalent inhibitors of fatty acid amide hydrolase (FAAH): a rationale for the activity of piperidine and piperazine aryl ureas. Journal of medicinal chemistry, 57(11), 4547-4558. [Link]
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Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). AAPS J, 11(4), 764-776. [Link]
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Sałaga, M., & Storr, M. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & medicinal chemistry, 22(23), 6646-6655. [Link]
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Lorca, M., Valdes, Y., Chung, H., Romero-Parra, J., Pessoa-Mahana, C. D., & Mella, J. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International journal of molecular sciences, 20(10), 2510. [Link]
- Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
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Keith, J. M., & Cravatt, B. F. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current topics in medicinal chemistry, 8(6), 426-435. [Link]
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Lorca, M., Valdes, Y., Chung, H., Romero-Parra, J., Pessoa-Mahana, C. D., & Mella, J. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International journal of molecular sciences, 20(10), 2510. [Link]
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Maccarrone, M., & Finazzi-Agrò, A. (2020). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International journal of molecular sciences, 21(21), 8251. [Link]
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Piomelli, D., & Sasso, O. (2014). Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine aryl ureas. Journal of medicinal chemistry, 57(11), 4547-4558. [Link]
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Ahn, K., Johnson, D. S., Mileni, M., Behnke, M., McKinney, M. K., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411-420. [Link]
- Google Patents. (2011).
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Di Martino, S., & Maccarrone, M. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International journal of molecular sciences, 23(19), 11843. [Link]
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Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. [Link]
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Khan, I., & Ali, S. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 1(5), 896-902. [Link]
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London, N., & Schueler-Furman, O. (2018). Computational and biophysical methods for the discovery and optimization of covalent drugs. Chemical Communications, 54(72), 10034-10049. [Link]
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Di Martino, S., & Maccarrone, M. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International journal of molecular sciences, 23(19), 11843. [Link]
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Muthusamy, S., & Ramkumar, R. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][1][5]oxathiin-4-ones and 4H-Benzo[d][1][5]dioxin-4-ones. Molecules, 28(21), 7291. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
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Application Notes & Protocols: Investigating 1-(3-Bromophenyl)piperidine-4-carboxylic Acid in Neurodegenerative Disease Research
Abstract: Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's represent a significant and growing therapeutic challenge, characterized by the progressive loss of neuronal structure and function[1][2]. The development of novel small molecules that can modulate key pathological pathways is a critical area of research. This document provides a comprehensive guide for the investigation of 1-(3-Bromophenyl)piperidine-4-carboxylic acid, a novel compound with a chemical scaffold suggestive of activity at key central nervous system targets. We present a hypothesis-driven, tiered research plan to characterize its potential as a neuroprotective agent, focusing on two high-value molecular targets: the Sigma-1 Receptor (S1R) and the orphan G-protein coupled receptor 88 (GPR88). This guide offers detailed protocols for target validation, in vitro functional analysis, and a roadmap for in vivo efficacy studies, designed for researchers in neuropharmacology and drug development.
Scientific Rationale and Hypothesized Mechanisms of Action
The chemical structure of this compound, featuring a piperidine core, is a common motif in ligands targeting the Sigma-1 Receptor (S1R)[3]. S1R is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, playing a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal plasticity[4][5]. Activation of S1R has demonstrated broad neuroprotective effects in a variety of preclinical models of neurodegeneration, making it a compelling therapeutic target[6][7].
Furthermore, the compound's structure warrants investigation at the orphan G-protein coupled receptor, GPR88. Highly enriched in the striatum, GPR88 is implicated in the pathophysiology of movement disorders like Parkinson's and Huntington's diseases[8][9]. Modulation of GPR88 may correct motor abnormalities by reducing the hyper-excitability of medium spiny neurons, a key pathological feature in Huntington's disease[8].
We hypothesize that this compound may act as an agonist at the S1R and/or a modulator of GPR88, thereby conferring neuroprotection through one or more of the following pathways:
-
S1R-Mediated Neuroprotection: Attenuation of ER stress and oxidative stress, stabilization of mitochondrial function, and enhancement of neurotrophic factor signaling[4][10].
-
GPR88-Mediated Neuromodulation: Regulation of striatal neuron excitability, potentially restoring motor function in relevant disease models[8][11].
The following diagram illustrates the hypothesized signaling hubs for this compound within a neuron.
Caption: Hypothesized signaling pathways for the test compound.
A Tiered Research Workflow
To systematically evaluate this compound, we propose a three-tiered workflow. This approach ensures a logical progression from initial target identification to functional validation in cellular and, ultimately, in vivo models.
Caption: A three-tiered workflow for compound evaluation.
Tier 1 Protocols: In Vitro Target Validation
The initial step is to determine if the compound directly interacts with its hypothesized targets.
Protocol 3.1: Sigma-1 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compound for the S1R using a competitive binding assay with a known radioligand, -pentazocine[12].
Materials:
-
Membrane Preparation: Guinea pig liver membranes (highly express S1R)[12].
-
Radioligand: -pentazocine.
-
Non-specific Ligand: Haloperidol (10 µM).
-
Test Compound: this compound, dissolved in appropriate vehicle (e.g., DMSO), with serial dilutions.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well plates and filter mats (GF/B).
Procedure:
-
Prepare guinea pig liver membrane homogenates as described by Fontanilla et al. (2008)[12].
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 50 µL of vehicle or non-specific ligand (Haloperidol) for total and non-specific binding tubes, respectively.
-
Add 50 µL of varying concentrations of the test compound to the competition wells.
-
Add 50 µL of -pentazocine (final concentration ~15 nM) to all wells[13].
-
Add 100 µL of the membrane preparation (containing ~150-200 µg protein) to initiate the reaction.
-
Incubate the plate at 37°C for 120 minutes with gentle agitation[13].
-
Terminate the assay by rapid filtration through GF/B filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description | Expected Outcome for Active Compound |
| IC₅₀ | Concentration for 50% inhibition | < 1 µM |
| Ki | Inhibitor binding affinity | < 1 µM |
Protocol 3.2: GPR88 Functional Assay (cAMP Measurement)
This protocol assesses whether the test compound acts as an agonist or antagonist at the GPR88 receptor by measuring its effect on cAMP levels[9].
Materials:
-
Cell Line: HEK293 cells stably expressing human GPR88.
-
Assay Medium: Serum-free DMEM.
-
Stimulant: Forskolin.
-
Test Compound: this compound.
-
cAMP Assay Kit: (e.g., LANCE Ultra cAMP Detection Kit or similar).
-
384-well white opaque plates.
Procedure:
-
Seed GPR88-HEK293 cells in 384-well plates and grow to ~90% confluency.
-
Replace growth medium with assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
For Agonist Mode: Add serial dilutions of the test compound to the cells and incubate for 30 minutes at 37°C.
-
For Antagonist Mode: Add serial dilutions of the test compound, followed by a known GPR88 agonist (if available) or proceed to forskolin stimulation.
-
Add a sub-maximal concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
Data Analysis:
-
Agonist: Plot the cAMP response against the log concentration of the test compound to determine the EC₅₀ (potency).
-
Antagonist: Plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC₅₀.
| Parameter | Description | Expected Outcome for Agonist |
| EC₅₀ | Molar concentration for 50% of max effect | < 10 µM |
| Emax | Maximum effect relative to control | > 50% inhibition of forskolin signal |
Tier 2 Protocols: In Vitro Functional Characterization
If target engagement is confirmed, the next tier evaluates the compound's functional effects in a disease-relevant cellular context.
Protocol 4.1: In Vitro Neuroprotection Assay
This protocol assesses the ability of the test compound to protect neuronal cells from an oxidative insult, a common pathological event in neurodegeneration[14][15].
Caption: Workflow for the in vitro neuroprotection assay.
Materials:
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Differentiation Medium: DMEM/F12 with 1% FBS and 10 µM retinoic acid.
-
Neurotoxic Insult: Hydrogen peroxide (H₂O₂), or oligomeric Amyloid-beta (Aβ₄₂).
-
Test Compound: this compound.
-
Viability Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH cytotoxicity assay kit.
-
Plate Reader.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well.
-
Differentiate the cells for 5-7 days in differentiation medium.
-
Remove the medium and pre-treat the cells with various concentrations of the test compound for 2 hours. Include vehicle-only and no-insult controls.
-
Introduce the neurotoxic insult (e.g., 100 µM H₂O₂) to all wells except the no-insult control.
-
Incubate for 24 hours at 37°C.
-
Measure cell viability using the MTT assay. Add MTT reagent, incubate for 4 hours, solubilize the formazan crystals with DMSO, and read absorbance at 570 nm.
Data Analysis:
-
Normalize viability data, setting the no-insult control as 100% viability and the insult-only control as the baseline (0% protection).
-
Calculate the percentage of neuroprotection for each concentration of the test compound.
-
Plot % neuroprotection vs. log concentration and determine the EC₅₀.
| Parameter | Description | Expected Outcome |
| % Protection | (Viabilitycompound - Viabilityinsult) / (Viabilitycontrol - Viabilityinsult) * 100 | Dose-dependent increase |
| EC₅₀ | Concentration for 50% neuroprotection | < 10 µM |
Tier 3 Roadmap: In Vivo Proof-of-Concept
Demonstrating efficacy in a living organism is the final preclinical step. The choice of model depends on the results from Tiers 1 & 2. If the compound is a potent S1R agonist, models of various neurodegenerative diseases are appropriate[4]. If it primarily modulates GPR88, models of Parkinson's or Huntington's are most relevant[8].
Example Study Design: MPTP Mouse Model of Parkinson's Disease
This model is used to assess the potential of the compound to protect dopaminergic neurons from toxin-induced degeneration[14].
Animal Model: C57BL/6 mice.
Experimental Groups:
-
Vehicle Control: Saline injections.
-
MPTP Control: MPTP injections + vehicle treatment.
-
Test Compound Low Dose: MPTP injections + Low dose of test compound.
-
Test Compound High Dose: MPTP injections + High dose of test compound.
Procedure:
-
Acclimatize mice for one week.
-
Administer the test compound or vehicle daily for 14 days.
-
On day 8, induce parkinsonism by administering MPTP (e.g., 4 injections of 20 mg/kg, i.p., 2 hours apart).
-
Conduct behavioral testing (e.g., rotarod test for motor coordination, open field test for locomotor activity) on day 14.
-
On day 15, euthanize animals and collect brain tissue.
-
Perform immunohistochemistry on substantia nigra and striatum sections to quantify dopaminergic neuron survival (Tyrosine Hydroxylase staining) and neuroinflammation (Iba1 for microglia, GFAP for astrocytes).
Primary Endpoints:
-
Behavioral: Improved performance on the rotarod test.
-
Histological: Increased number of surviving TH+ neurons in the substantia nigra.
-
Biochemical: Reduced microglial and astrocyte activation.
Conclusion
The protocols and tiered research strategy outlined in this document provide a robust framework for the initial characterization of this compound as a potential therapeutic agent for neurodegenerative diseases. By systematically validating its interaction with hypothesized targets like the Sigma-1 Receptor and GPR88, and subsequently assessing its functional neuroprotective capacity, researchers can efficiently determine the viability of this compound for further preclinical and clinical development. This hypothesis-driven approach is essential for navigating the complexities of CNS drug discovery and for uncovering novel mechanisms to combat neurodegeneration.
References
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Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. (n.d.). MDPI. [Link]
-
Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. (2024). ACS Publications. [Link]
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Role Of Sigma-1 Receptors In Neurodegenerative Diseases. (2014). The Research Repository @ WVU - West Virginia University. [Link]
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Animal models of neurodegenerative diseases. (n.d.). PubMed - NIH. [Link]
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Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target. (2021). PMC - PubMed Central. [Link]
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SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NIH. [Link]
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Cell death assays for neurodegenerative disease drug discovery. (n.d.). PMC - NIH. [Link]
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Roles of sigma-1 receptors in Alzheimer's disease. (n.d.). PMC - PubMed Central. [Link]
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Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (n.d.). PubMed Central. [Link]
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Sigma-1 receptor: a potential new target for Parkinson's disease? (n.d.). PMC - NIH. [Link]
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing. [Link]
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Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (n.d.). Frontiers. [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI. [Link]
-
Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist. (n.d.). PubMed Central. [Link]
-
Roles of sigma-1 receptors in Alzheimer's disease. (n.d.). e-Century Publishing Corporation. [Link]
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Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (n.d.). MDPI. [Link]
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The Potential Role of Sigma-1 Receptor in Combating Alzheimer's Disease. (n.d.). Iowa State University. [Link]
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Gpr88 Deletion Impacts Motivational Control Without Overt Disruptions to Striatal Dopamine. (n.d.). Biological Psychiatry Global Open Science. [Link]
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Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (n.d.). MDPI. [Link]
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Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. (n.d.). PMC - PubMed Central. [Link]
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Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. (n.d.). MDPI. [Link]
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Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (n.d.). PMC - NIH. [Link]
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Animal models for research on neurodegenerative diseases. (2023). OAE Publishing Inc. [Link]
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Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]
- Synthetic method of 1-(4-bromophenyl) piperidine. (n.d.).
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Animal models of neurodegenerative diseases. (n.d.). SciELO. [Link]
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Roles of sigma-1 receptors in Alzheimer's disease. (2015). PubMed. [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. [Link]
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The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs. (2020). eLife. [Link]
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Function of sigma1 receptors in Parkinson's disease. (n.d.). PubMed. [Link]
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Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. (n.d.). Frontiers. [Link]
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Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (n.d.). MDPI. [Link]
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Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds. (2014). PMC - PubMed Central. [Link]
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Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (2019). MDPI. [Link]
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sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
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A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. (n.d.). Organic Syntheses Procedure. [Link]
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Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. (n.d.). Physiological Genomics. [Link]
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[Webinar] Animal Models for Neurodegenerative Diseases (20221115 2nd). (2023). YouTube. [Link]
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Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. (n.d.). PMC - PubMed Central. [Link]
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A Review of the Common Neurodegenerative Disorders: Current Therapeutic Approaches and the Potential Role of Nanotherapeutics. (n.d.). MDPI. [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). NIH. [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). PMC - NIH. [Link]
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CNS Cell based Assay Services. (n.d.). Creative Biolabs. [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Bromophenyl)piperidine-4-carboxylic acid
A Guide to Byproduct Identification, Removal, and Troubleshooting
Welcome to the dedicated technical support resource for the synthesis of 1-(3-bromophenyl)piperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable building block. We will delve into the likely byproducts, their origins, and effective strategies for their removal, ensuring the highest purity of your final compound.
I. Synthetic Strategy Overview
The most common and efficient synthesis of this compound involves a two-step process:
-
N-Arylation: A palladium-catalyzed cross-coupling reaction, typically a Buchwald-Hartwig amination, between a piperidine-4-carboxylate ester (commonly the ethyl ester, ethyl isonipecotate) and a dihalogenated benzene, such as 1-bromo-3-iodobenzene.
-
Hydrolysis: Saponification of the resulting ester to the desired carboxylic acid.
This guide will address potential issues and byproducts arising from each of these critical steps.
Hydrolysis Stage: Common Problems and Solutions
Question 4: After hydrolysis, I still see my starting ester in the NMR spectrum. How can I drive the reaction to completion?
Answer:
Incomplete hydrolysis is a common issue, particularly if using acidic conditions.
-
Acid-Catalyzed Hydrolysis: This is an equilibrium-controlled reaction. [1][2]To drive it to completion, you need to use a large excess of water. However, this is often not practical.
-
Base-Mediated Hydrolysis (Saponification): This is the preferred method as it is essentially irreversible. [3]The carboxylate salt formed is unreactive towards the alcohol, pushing the reaction to completion.
Troubleshooting Protocol: Ensuring Complete Hydrolysis
-
Switch to Basic Conditions: If you are using acid catalysis, switch to a base like NaOH, KOH, or LiOH in a mixture of water and a co-solvent like methanol, ethanol, or THF.
-
Increase Base Equivalents: Use at least 1.1-1.5 equivalents of the base to ensure all the ester reacts.
-
Increase Temperature and Reaction Time: Heating the reaction mixture to reflux will increase the rate of hydrolysis. Monitor the reaction by TLC or LC-MS until the starting ester is no longer detectable.
-
Acidic Workup: After the saponification is complete, a careful acidic workup (e.g., with 1M HCl) is required to protonate the carboxylate salt and precipitate the final carboxylic acid product.
III. Summary of Potential Byproducts and Their Removal
The following table summarizes the most likely byproducts you may encounter and suggests appropriate removal strategies.
| Byproduct | Origin | Identification (Typical 1H NMR Signals) | Removal Strategy |
| Ethyl isonipecotate | Unreacted starting material | Aliphatic protons of the piperidine ring, characteristic ethyl ester signals (~4.1 ppm quartet, ~1.2 ppm triplet) | Acid wash during workup (protonates the basic nitrogen, making it water-soluble). |
| 1-Bromo-3-iodobenzene | Unreacted starting material | Aromatic signals in the region of 7-8 ppm. | Can be removed by chromatography or careful crystallization. |
| Bromobenzene | Hydrodehalogenation of 1-bromo-3-iodobenzene | Aromatic signals around 7.2-7.5 ppm. | Volatile; can be removed under high vacuum. Otherwise, chromatography. |
| Ethyl 1-(3-bromophenyl)piperidine-4-carboxylate | Incomplete hydrolysis | Aromatic and piperidine signals similar to the final product, but with the ethyl ester signals present. | Drive hydrolysis to completion (see Q4). If a small amount remains, it can be removed by recrystallization. |
| Palladium Complexes | Catalyst from N-arylation | Not typically observed by NMR. | Adsorption on scavengers, activated carbon, or specialized filtration. [4] |
| Phosphine Oxides | Oxidation of phosphine ligands | Characteristic downfield signals in 31P NMR. Can sometimes be observed as broad signals in 1H NMR. | Can often be removed by chromatography or crystallization. |
IV. References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation. John Wiley & Sons. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 455-468. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
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Technical Support Center: Optimizing the Synthesis of 1-(3-Bromophenyl)piperidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(3-Bromophenyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you improve your reaction yields and product purity.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a two-step process. This involves the initial protection of the carboxylic acid functionality of piperidine-4-carboxylic acid as an ester, followed by an N-arylation reaction with a suitable brominated aromatic partner, and concluding with the deprotection of the ester to yield the final product. The most common N-arylation methods employed are the Buchwald-Hartwig amination and the Ullmann condensation.
Caption: Overall synthetic workflow.
Part 1: Esterification of Piperidine-4-carboxylic acid
The initial step involves the protection of the carboxylic acid to prevent interference with the subsequent N-arylation reaction. Fischer esterification is a common and cost-effective method.
Frequently Asked Questions (FAQs): Esterification
Q1: Why is it necessary to protect the carboxylic acid group?
A1: The carboxylic acid group is acidic and can react with the basic conditions typically employed in N-arylation reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. This can lead to the formation of unwanted side products and a significant reduction in the yield of the desired N-arylated product. Esterification neutralizes the acidic proton, rendering the functional group compatible with the subsequent reaction conditions.
Q2: What are the recommended conditions for the esterification of piperidine-4-carboxylic acid?
A2: A common and effective method is Fischer esterification. This involves refluxing the piperidine-4-carboxylic acid in an excess of the desired alcohol (e.g., ethanol for the ethyl ester) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by using the alcohol as the solvent and, in some cases, by removing the water formed during the reaction.[1]
Q3: My esterification reaction is not going to completion. What can I do?
A3: To drive the equilibrium towards the ester product, ensure you are using a large excess of the alcohol. If feasible, removing water using a Dean-Stark apparatus can significantly improve the yield. Alternatively, ensure your acid catalyst has not degraded. For substrates that are sensitive to strong acids, milder esterification methods using reagents like DCC/DMAP can be employed, though these are more expensive.[2]
Part 2: N-Arylation of Ethyl piperidine-4-carboxylate
This is the key bond-forming step. Both the Buchwald-Hartwig amination and the Ullmann condensation are viable methods, with the former often being preferred due to milder reaction conditions and broader substrate scope.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | - Use a fresh source of palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂). - Ensure the phosphine ligand is not oxidized; handle air-sensitive ligands in a glovebox or under an inert atmosphere. |
| 2. Inappropriate Ligand | - For secondary amines like piperidines, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective.[2] - Consider a ligand screening to identify the optimal choice for your specific substrate combination. | |
| 3. Incorrect Base | - Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are typically used. Ensure the base is anhydrous and has not been passivated by atmospheric CO₂. | |
| 4. Poor Solvent Quality | - Use anhydrous, degassed solvents. Toluene and dioxane are common choices.[3] Water can deactivate the catalyst and base. | |
| Significant Side Product Formation (Hydrodehalogenation) | 1. Presence of Water or Protic Impurities | - Rigorously dry all reagents and solvents. |
| 2. High Reaction Temperature | - Optimize the reaction temperature; sometimes lowering the temperature can suppress this side reaction. | |
| 3. Inefficient Ligand | - A less effective ligand can lead to slower reductive elimination, allowing for competing pathways like hydrodehalogenation. Re-evaluate your ligand choice. | |
| Formation of Bis-arylated Piperidine | 1. Incorrect Stoichiometry | - While less common with 1,3-dibromobenzene, ensure you are not using a large excess of the aryl bromide. A 1.1 to 1.2 molar equivalent of the aryl bromide is a good starting point. |
Comparative Data for N-Arylation Conditions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu (1.5) | Toluene | 100-110 | 75-90 | [4] |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 70-85 | [2] |
| Ullmann | CuI (10-20) | L-proline (20-40) | K₂CO₃ (2.0) | DMSO | 120-140 | 50-70 | [5] |
Frequently Asked Questions (FAQs): N-Arylation
Q1: Which is better for this reaction, Buchwald-Hartwig or Ullmann?
A1: The Buchwald-Hartwig amination is generally preferred for the N-arylation of piperidines due to its milder reaction conditions, higher functional group tolerance, and often higher yields.[6] The Ullmann condensation typically requires higher temperatures and may have a more limited substrate scope.[5]
Q2: My reaction is very slow. How can I increase the reaction rate?
A2: Increasing the reaction temperature is the most straightforward approach. However, be mindful of potential side reactions like hydrodehalogenation. Alternatively, screening different ligands can have a significant impact on the reaction rate. Ligands that promote a faster rate of reductive elimination will lead to a more efficient catalytic cycle.[7]
Q3: Can I use 1-bromo-3-chlorobenzene instead of 1,3-dibromobenzene?
A3: Yes, this is a viable strategy to favor mono-arylation. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective reaction at the bromine position. This can be a cost-effective way to reduce the formation of bis-arylated byproducts.
Caption: Decision tree for troubleshooting low yields.
Part 3: Saponification of the Ester
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved through saponification using a base like sodium hydroxide.
Troubleshooting Guide: Saponification
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient Base or Reaction Time | - Use a molar excess of the base (e.g., 2-3 equivalents of NaOH or KOH). - Increase the reaction time and/or temperature (refluxing is common). |
| 2. Steric Hindrance | - While less of an issue for an ethyl ester at the 4-position, highly hindered esters may require more forcing conditions. Consider using a stronger base or a co-solvent like THF to improve solubility. | |
| Difficulty in Product Isolation | 1. Zwitterionic Nature of the Product | - The product is an amino acid and may be soluble in both aqueous and organic phases depending on the pH. - After acidification, if the product does not precipitate, extract with a polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol. |
| 2. Emulsion Formation During Workup | - Add brine to the aqueous layer to break up emulsions. - Filter the entire mixture through a pad of celite. |
Frequently Asked Questions (FAQs): Saponification and Purification
Q1: What is the best way to monitor the progress of the saponification reaction?
A1: Thin-layer chromatography (TLC) is a simple and effective method. The starting ester will have a higher Rf value than the product carboxylic acid. A significant change in polarity will be observed. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q2: How do I purify the final product?
A2: The final product is a zwitterionic compound. A common purification method involves adjusting the pH of the aqueous solution after saponification. Acidify the reaction mixture with an acid like HCl to a pH where the carboxylic acid is protonated (typically around pH 2-3). The product may precipitate out of solution and can be collected by filtration. If it remains in solution, extraction with an appropriate organic solvent is necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) can be used to further purify the product.[8]
Q3: Can I use acidic hydrolysis for the deprotection step?
A3: While acidic hydrolysis is possible, basic saponification is generally preferred as it is a non-reversible reaction, which often leads to cleaner conversions and simpler product isolation.[9][10] Acidic hydrolysis is an equilibrium process and may require a large excess of water to drive the reaction to completion.[11]
References
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Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
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Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]
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Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. ACS Publications. [Link]
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Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. ACS Publications. [Link]
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Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]
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A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. ACS Publications. [Link]
- Preparation method of (S)-3-piperidinecarboxylic acid.
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Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. PubMed. [Link]
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Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
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Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. [Link]
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Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. PubMed. [Link]
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The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]
- Process for Preparation of Piperidine Carboxylic Acid.
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Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central. [Link]
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Pd-catalysed C–H functionalisation of free carboxylic acids. RSC Publishing. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Semantic Scholar. [Link]
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Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. PubMed Central. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Saskatchewan. [Link]
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Hydrolysis of Esters. Lumen Learning. [Link]
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A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. RSC Publishing. [Link]
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Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridines: tert-Butyl ethyl fumarate. Organic Syntheses. [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central. [Link]
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Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
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Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. eScholarship.org. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Hydrolysis of esters. Chemguide. [Link]
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Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. ResearchGate. [Link]
-
Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. The Hartwig Group. [Link]
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A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]
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Hydrolysis of esters mechanism. YouTube. [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? PubMed Central. [Link]
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. ACS Publications. [Link]
-
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Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Organic Chemistry Portal. [Link]
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PubMed Central. [Link]
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The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. ResearchGate. [Link]
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Technical Support Center: 1-(3-Bromophenyl)piperidine-4-carboxylic acid
Introduction
Welcome to the technical support guide for 1-(3-Bromophenyl)piperidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the handling, storage, and experimental use of this compound. Our goal is to provide not only troubleshooting solutions but also the underlying chemical principles to empower you to make informed decisions in your work. The stability of any chemical reagent is paramount for reproducible and reliable experimental outcomes. This guide follows a question-and-answer format to directly address potential issues.
Frequently Asked Questions & Troubleshooting Guides
Q1: I've just received my sample of this compound. What are the recommended storage conditions to ensure its long-term stability?
A1: Proper storage from day one is the most critical step in preventing degradation. Based on the molecule's structure, which contains a piperidine ring, a carboxylic acid, and a bromophenyl group, it is susceptible to degradation by heat, light, moisture, and oxygen.[1][2]
Core Recommendation: Store this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at 2-8°C , and protected from light.[2][3]
Causality Explained:
-
Low Temperature (2-8°C): Reduces the rate of potential thermally induced degradation, such as decarboxylation of the carboxylic acid group.[4]
-
Inert Atmosphere (Argon/Nitrogen): The tertiary amine in the piperidine ring is a primary site for oxidation, which can be initiated by atmospheric oxygen, leading to the formation of an N-oxide and other degradation products.[1][5] An inert atmosphere displaces oxygen and minimizes this oxidative pathway.
-
Protection from Light: The bromophenyl group can be susceptible to photolytic degradation. UV light, in particular, possesses sufficient energy to potentially cleave the carbon-bromine bond, initiating radical chain reactions.[6][7]
-
Tightly Sealed Container: Prevents the ingress of moisture, which could facilitate hydrolytic degradation pathways, although this is less common for this specific structure compared to esters or amides. More importantly, it maintains the inert atmosphere.[2]
Q2: My purity analysis by HPLC shows a decrease in the main peak area and the appearance of new impurity peaks over time. What is happening?
A2: This is a classic sign of chemical degradation. The structure of this compound has three main points of potential instability that can lead to the formation of new chemical entities, which you are observing as new peaks in your chromatogram.
The most probable degradation pathways are:
-
Oxidation of the Piperidine Nitrogen: The tertiary amine is electron-rich and is the most likely site for oxidation, forming this compound N-oxide. This is a very common degradation pathway for molecules containing tertiary amines.[1][5]
-
Thermal Decarboxylation: Carboxylic acids can lose carbon dioxide (CO₂) upon heating, which would result in the formation of 1-(3-bromophenyl)piperidine.[8] While often requiring elevated temperatures, this can occur slowly over long-term storage if not kept cool.
-
Photodegradation: If the compound has been exposed to light, especially UV, cleavage of the C-Br bond could occur, leading to the formation of 1-phenylpiperidine-4-carboxylic acid or other related radical-derived products.[7]
To confirm which pathway is occurring, a forced degradation study is the definitive approach. This involves intentionally stressing the compound under various conditions to see which conditions generate the impurities you are observing.[9]
Visualizing Potential Degradation
The following diagram illustrates the primary hypothetical degradation pathways based on the functional groups present in the molecule.
Caption: Hypothetical degradation pathways for this compound.
Q3: I'm observing rapid degradation when my compound is in solution. How can I choose a better solvent or buffer system?
A3: Solution stability is often much lower than solid-state stability and is highly dependent on pH, solvent choice, and the presence of dissolved oxygen.[10][11]
Causality & Troubleshooting Steps:
-
pH is Critical: The stability of both the piperidine and carboxylic acid moieties can be pH-dependent. For instance, the degradation of some carboxylic acids is accelerated by hydrogen ions in acidic solutions.[12] Conversely, some piperidine derivatives show maximal stability in a slightly acidic pH range (pH 3-6).[10] Extreme pH values (highly acidic or highly basic) should be avoided unless required for your reaction.
-
Action: Perform a simple solution stability study. Prepare solutions of your compound in a series of buffers (e.g., pH 3, 5, 7, 9) and analyze them by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours). This will quickly reveal the optimal pH range for your compound's stability.
-
-
Solvent Choice: Use high-purity, degassed solvents.
-
Protic vs. Aprotic: Protic solvents can participate in hydrogen bonding and may influence degradation rates differently than aprotic solvents.
-
Peroxide Contamination: Ethers like THF or dioxane can form explosive peroxides over time, which are potent oxidizing agents. Always use fresh, inhibitor-free solvents or test for peroxides before use.
-
Degassing: Solvents can contain dissolved oxygen, which can promote oxidative degradation.[1] Degassing the solvent by sparging with nitrogen or argon before use can significantly improve the stability of your compound in solution.
-
-
Antioxidants: If oxidative degradation is suspected to be the primary issue, the addition of a small amount of an antioxidant (e.g., BHT - butylated hydroxytoluene) to your solution might be beneficial, provided it does not interfere with your downstream application.
Protocols for Stability Investigation
For researchers needing to rigorously characterize the stability profile of this compound, conducting a forced degradation study is the industry-standard approach.[13][14] This methodology is crucial for identifying potential degradants and developing stability-indicating analytical methods.
Protocol 1: Forced Degradation Study
This study exposes the drug substance to stress conditions more severe than accelerated stability testing to identify likely degradation products.[9]
Objective: To identify potential degradation products and pathways for this compound.
Workflow Visualization:
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as acetonitrile/water (50:50).
-
Stress Conditions: For each condition, use an aliquot of the stock solution. A control sample (stock solution stored at 2-8°C, protected from light) should be run alongside. Aim for 5-20% degradation of the active substance.[13]
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Keep at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation:
-
Solution: Keep a sample of the stock solution at 60°C in the dark.
-
Solid: Place a sample of the solid compound in an oven at 60°C.
-
-
Photolytic Degradation: Expose a sample of the stock solution and a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][13] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sampling and Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, 24 hours).
-
Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples, including controls, by a stability-indicating HPLC method (see Protocol 2). A mass spectrometer detector (LC-MS) is highly recommended to help identify the mass of the degradation products.[15]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify the retention times of new peaks.
-
Calculate the percentage of degradation.
-
If using LC-MS, analyze the mass spectra of the degradation peaks to propose structures (e.g., M+16 for an N-oxide).
-
Summary of Forced Degradation Conditions
| Stress Type | Condition | Typical Time Points | Potential Product |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 2, 6, 12, 24 hours | Varies, potential for esterification if alcohol solvent is present |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 2, 6, 12, 24 hours | Varies |
| Oxidation | 3% H₂O₂, Room Temp | 2, 6, 12, 24 hours | N-oxide |
| Thermal (Solid/Solution) | 60°C, Dark | 24, 48, 72 hours | Decarboxylated product |
| Photolytic | ICH Q1B Standard | N/A (Dose-based) | Debrominated product |
Protocol 2: Example Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[16]
Objective: To separate the parent compound from its potential degradation products.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm (or use a Photo Diode Array detector to assess peak purity)
-
Injection Volume: 10 µL
Method Validation Rationale: This gradient method starts with a high aqueous content to retain polar degradants and ramps up the organic content to elute the more non-polar parent compound and any non-polar degradants. The use of a C18 column is standard for small molecules of this type. The acidic mobile phase ensures the carboxylic acid is protonated, leading to better peak shape. This method should provide a good starting point for separating the parent compound from potential N-oxides (more polar) and decarboxylated/debrominated products (less polar).[16]
References
- (Reference to a general chemical handling guide, if available)
- (Reference to a general chemical handling guide, if available)
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. [Link]
-
Results of forced degradation studies. ResearchGate. [Link]
- (Reference for general chemical safety)
- (Reference for general chemical safety)
-
Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions. ACS Publications. [Link]
- (Reference for general chemical stability)
-
Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]
-
(PDF) Photostability testing of pharmaceutical products. ResearchGate. [Link]
- (Reference for oxidation of arom
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
- (Reference for general chemical properties)
- (Reference for pH stability profiles)
-
A mechanistic analysis of the thermal stability of proteins in aqueous carboxylic acid salt solutions. PubMed. [Link]
- (Reference for degrad
- (Reference for oxidation of arom
- (Reference for piperidine stability)
- (Reference for derivatiz
- (Reference for structurally rel
- (Reference for general chemical handling)
-
Photostability testing theory and practice. Q1 Scientific. [Link]
- (Reference for safety d
-
Synthesis of Antiaromatic Ni(II) Norcorroles by Mn Powder. ACS Publications. [Link]
-
Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid. PubMed. [Link]
-
What is the stability of piperidine? Biosynce Blog. [Link]
-
Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ University of Georgia. [Link]
- (Reference for analytical challenges)
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
- (Reference for oxidative transformation of arom
-
Stability Indicating Forced Degradation Studies. RJPT. [Link]
-
What are the storage stability of Piperidine Series compounds over time? BTC Blog. [Link]
- (Reference for oxid
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. [Link]
-
Hydrothermal stability of aromatic carboxylic acids. ResearchGate. [Link]
- (Reference for general chemical properties)
- (Reference for storage of rel
- (Reference for stability of piperine)
-
Physical Properties of Carboxylic Acids. JoVE. [Link]
-
Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. [Link]
-
Oxidation of Amines. Chemistry LibreTexts. [Link]
- (Reference for characterization of rel
- (Reference for stability of rel
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 3. peptide.com [peptide.com]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. q1scientific.com [q1scientific.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosynce.com [biosynce.com]
- 12. Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. employees.csbsju.edu [employees.csbsju.edu]
- 16. jddtonline.info [jddtonline.info]
Technical Support Center: Optimizing Suzuki Coupling for 3-Arylpiperidine Synthesis
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions for the synthesis of 3-arylpiperidines, with a focus on substrates like 3-bromophenylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of their coupling reactions. Here, we will delve into the mechanistic nuances, provide field-proven troubleshooting strategies, and offer detailed protocols to navigate the complexities of this powerful transformation.
Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1][2] The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1] A simplified representation of this cycle is crucial for diagnosing and resolving many common experimental issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 3-bromophenylpiperidine).[1]
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step is facilitated by a base.[2]
-
Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the Pd(0) catalyst.
Understanding which step is rate-limiting or failing is paramount for effective troubleshooting.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Suzuki coupling for 3-arylpiperidine synthesis in a question-and-answer format.
Q1: My reaction is not proceeding, or the conversion is very low. What are the likely causes?
A1: Low or no conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low conversion in Suzuki coupling.
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Ensure your reaction conditions facilitate this reduction. Inadequate degassing can lead to oxidation of the Pd(0) catalyst, rendering it inactive.
-
Reagent Quality:
-
Aryl Halide: Ensure the 3-bromophenylpiperidine is pure. The presence of impurities can inhibit the catalyst.
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation (see Q2). Use high-quality, fresh boronic acid or consider using the more stable boronate esters (e.g., pinacol esters).
-
Solvent and Base: Use anhydrous solvents and ensure the base is of high purity and appropriate strength.
-
-
Reaction Conditions:
-
Temperature: Many Suzuki couplings require heating. If you are running the reaction at room temperature, a gradual increase in temperature may be necessary.
-
Base: The choice of base is critical for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The optimal base often depends on the specific substrates and solvent.[3]
-
Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, THF, and DMF. A mixture of an organic solvent and water is often used to facilitate the dissolution of the base.
-
Q2: I am observing significant amounts of dehalogenated starting material (phenylpiperidine) and/or homocoupled boronic acid byproduct. How can I minimize these side reactions?
A2: These are two distinct side reactions with different remedies.
-
Dehalogenation: This occurs when the aryl halide is reduced instead of coupled. This side reaction is often promoted by the presence of water or other protic sources and can be exacerbated by certain ligands and bases.
-
Solution:
-
Ensure strictly anhydrous conditions if possible.
-
Screen different ligands. Bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation.
-
Use a non-protic base.
-
-
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid is often a result of the presence of oxygen in the reaction mixture.
-
Solution:
-
Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[4] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.
-
-
Q3: The reaction works, but the yield is inconsistent. What could be the cause?
A3: Inconsistent yields often point to subtle variations in experimental setup or reagent quality.
-
Moisture and Oxygen: Even small amounts of air or moisture can affect the catalyst's activity and lead to side reactions, resulting in variable yields. Ensure consistent and rigorous degassing and inert atmosphere techniques.
-
Boronic Acid Quality: The purity and stoichiometry of the boronic acid are critical. Boronic acids can exist as anhydrides (boroxines), which have a different molecular weight. It is advisable to use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any decomposition or impurity.
-
Stirring: In heterogeneous mixtures (e.g., with an insoluble base), efficient stirring is crucial for ensuring proper mixing and reaction rates.
Frequently Asked Questions (FAQs)
-
Do I need to protect the piperidine nitrogen? Yes, it is highly recommended to protect the piperidine nitrogen, typically as a Boc (tert-butyloxycarbonyl) group. The free amine can coordinate to the palladium catalyst, inhibiting its activity.[5] The Boc group can be easily removed post-coupling under acidic conditions.
-
What is the best catalyst and ligand combination for this reaction? There is no single "best" combination as the optimal choice depends on the specific boronic acid partner. However, for aryl bromides, common and effective systems include:
-
Pd(PPh₃)₄: A versatile and widely used catalyst.
-
Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand: Popular ligands include PPh₃, P(t-Bu)₃, and Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) which are particularly effective for challenging couplings.[6]
-
PdCl₂(dppf): Often used for its robustness and efficiency.[7]
-
-
How do I choose the right base? The base's role is to activate the boronic acid for transmetalation.
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common. Cs₂CO₃ is often more effective but also more expensive. K₃PO₄ is a stronger base and can be beneficial for less reactive systems.
-
Organic bases are generally not used in Suzuki couplings.
-
-
Can I use microwave heating to accelerate the reaction? Yes, microwave irradiation can significantly reduce reaction times and often improve yields.[6] It is an excellent tool for rapid reaction screening and optimization.
Experimental Protocols
The following is a representative protocol for the Suzuki coupling of N-Boc-3-bromophenylpiperidine with a generic arylboronic acid. This should be considered a starting point for optimization.
Representative Protocol for Suzuki Coupling
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add N-Boc-3-bromophenylpiperidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the aryl bromide).
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Starting Conditions for Optimization
The following table provides a set of starting conditions for the optimization of the Suzuki coupling of N-Boc-3-bromophenylpiperidine.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) | PdCl₂(dppf) (3 mol%) |
| Ligand | - | SPhos (4 mol%) | - |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄ (2.0 equiv.) | Cs₂CO₃ (2.0 equiv.) |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | DMF |
| Temperature | 100 °C | 90 °C | 110 °C |
References
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 6. Microwave Chemistry: Unsymmetric Sulfonamides, Pd-Catalyzed Amination, Suzuki-Couplings with Organotrifluoroborates, 1-Alkyl-4-Imidazolecarboxylates [organic-chemistry.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1-(3-Bromophenyl)piperidine-4-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the Synthesis and its Challenges
The N-arylation of piperidine-4-carboxylic acid with 1,3-dibromobenzene is a common synthetic route to obtain 1-(3-bromophenyl)piperidine-4-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The two most prevalent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. While both methods are effective, they are not without their challenges. The presence of multiple reactive sites on the starting materials and the nature of the reaction conditions can lead to the formation of several by-products, complicating purification and potentially impacting downstream applications.
This guide will focus on identifying and mitigating the formation of these impurities, providing you with the knowledge to optimize your synthetic protocol and ensure the highest quality of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound?
A1: The primary by-products encountered are typically:
-
Hydrodehalogenation Product: 1-Phenylpiperidine-4-carboxylic acid, formed by the replacement of the bromine atom with a hydrogen atom.
-
Decarboxylation Product: 1-(3-Bromophenyl)piperidine, resulting from the loss of the carboxylic acid group.
-
Double Arylation Product: 1,3-Bis(4-carboxypiperidin-1-yl)benzene, which arises from the reaction of a second molecule of piperidine-4-carboxylic acid at the other bromine position on 1,3-dibromobenzene.
Q2: My reaction is showing low yield. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials.
-
Catalyst Inactivation: The palladium or copper catalyst can be sensitive to air, moisture, and certain functional groups, leading to its deactivation.
-
By-product Formation: The formation of the by-products listed above directly consumes your starting materials and reduces the yield of the desired product.
-
Poor Solubility: The insolubility of reagents, particularly inorganic bases in organic solvents, can hinder the reaction rate.[1]
Q3: I am observing a significant amount of the hydrodehalogenation by-product. How can I minimize it?
A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[2] To minimize its formation:
-
Use Anhydrous Conditions: Moisture can be a source of protons for the hydrodehalogenation pathway. Ensure all solvents and reagents are dry.
-
Optimize the Base: The choice and quality of the base are critical. Strong, non-nucleophilic bases are generally preferred.
-
Control the Reaction Temperature: Higher temperatures can sometimes favor hydrodehalogenation.
-
Consider a Bimetallic Catalyst System: Some studies suggest that a bimetallic palladium-copper nanocatalyst can suppress the hydrodehalogenation pathway.[2]
Q4: How can I prevent the decarboxylation of my product?
A4: Decarboxylation of benzoic acid derivatives can occur under palladium catalysis, especially at elevated temperatures.[3] To mitigate this:
-
Lower the Reaction Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, this can significantly reduce decarboxylation.
-
Choose the Right Catalyst and Ligand System: Some ligand systems may be more prone to promoting decarboxylation than others. Screening different phosphine ligands can be beneficial.
Q5: What is the best way to avoid the formation of the double arylation by-product?
A5: The formation of 1,3-bis(4-carboxypiperidin-1-yl)benzene is a result of the difunctional nature of 1,3-dibromobenzene. To favor mono-arylation:
-
Control Stoichiometry: Use a molar excess of 1,3-dibromobenzene relative to piperidine-4-carboxylic acid. This statistically favors the mono-substituted product.
-
Slow Addition: Adding the piperidine-4-carboxylic acid slowly to the reaction mixture containing an excess of 1,3-dibromobenzene can also help to minimize the double addition.
Troubleshooting Guide: By-product Analysis and Mitigation
This section provides a detailed guide to identifying and addressing specific by-products you may encounter during your synthesis.
Potential By-products and their Identification
| By-product Name | Structure | Molecular Weight | Identification Notes |
| Target: this compound | ![]() | 284.14 g/mol | The desired product. |
| Impurity A: 1-Phenylpiperidine-4-carboxylic acid | ![]() | 205.25 g/mol | Result of hydrodehalogenation. Will have a lower mass in MS and a simpler aromatic region in ¹H NMR.[4] |
| Impurity B: 1-(3-Bromophenyl)piperidine | ![]() | 240.14 g/mol | Result of decarboxylation. Will lack the carboxylic acid proton signal in ¹H NMR and the corresponding carbonyl peak in ¹³C NMR. |
| Impurity C: 1,3-Bis(4-carboxypiperidin-1-yl)benzene | ![]() | 388.45 g/mol | Result of double arylation. Will have a significantly higher mass in MS and a more complex NMR spectrum. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination[5]
This protocol provides a general procedure that can be optimized for your specific laboratory conditions.
Materials:
-
1,3-Dibromobenzene
-
Piperidine-4-carboxylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried Schlenk flask, combine 1,3-dibromobenzene (1.2 equivalents), piperidine-4-carboxylic acid (1.0 equivalent), cesium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and BINAP (0.03 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Analytical Methods for Impurity Profiling
Accurate identification and quantification of by-products are crucial for process optimization and quality control.
High-Performance Liquid Chromatography (HPLC-UV)
A reverse-phase HPLC method is a powerful tool for separating the target compound from its impurities.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) is typically effective.[5][6]
-
Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 220 nm or 254 nm).
-
Expected Elution Order: Generally, the more polar compounds will elute first. Therefore, you might expect to see piperidine-4-carboxylic acid (if unreacted), followed by 1-phenylpiperidine-4-carboxylic acid, the target product, and then the less polar decarboxylated by-product. The double-arylated product, being larger and potentially more polar due to two carboxylic acid groups, may have a different retention behavior.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of the more volatile by-product, 1-(3-bromophenyl)piperidine, after derivatization of the carboxylic acid group (e.g., esterification) for the other compounds.
-
Fragmentation Patterns:
-
Piperidine Ring: Look for characteristic fragmentation of the piperidine ring, often involving alpha-cleavage next to the nitrogen.[6]
-
Aryl Group: The presence of a bromine atom will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity). The loss of the bromine atom is a common fragmentation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the structural elucidation of the main product and any isolated impurities.
-
¹H NMR:
-
Target Product: Expect characteristic signals for the piperidine protons, the protons on the bromophenyl ring, and a broad singlet for the carboxylic acid proton (typically >10 ppm). The aromatic region will show a pattern consistent with a 1,3-disubstituted benzene ring.[7]
-
Hydrodehalogenation Product: The aromatic region will simplify to a pattern characteristic of a monosubstituted benzene ring.
-
Decarboxylation Product: The carboxylic acid proton signal will be absent.
-
Double Arylation Product: The spectrum will be more complex, likely showing signals for two piperidine rings and a more complex aromatic pattern.
-
-
¹³C NMR:
-
The presence or absence of the carbonyl carbon of the carboxylic acid (~175-185 ppm) is a key indicator for the decarboxylated by-product.
-
Logical Workflow for By-product Identification and Mitigation
Caption: A logical workflow for identifying and mitigating by-products.
References
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- ChemicalBook. (n.d.). 1-Phenylpiperidine-4-carboxylic acid(94201-40-8) 1H NMR spectrum.
- Nolan, S. P., & co-workers. (2004). A comprehensive study on the synthesis and structural characterization of well-defined [Pd(NHC)(η3-allyl)Cl] complexes.
- ResearchGate. (n.d.). 1H and 13C NMR of the prepared compounds.
- Novartis OAK. (2024).
- INIS-IAEA. (n.d.).
- ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- ACS Publications. (n.d.). Organic Process Research & Development Vol. 23 No. 8.
- ChemScene. (n.d.). 1-Phenylpiperidine-4-carboxylic acid.
- ResearchGate. (n.d.). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride.
- Wiley-VCH. (2007).
- Macmillan Group. (2008).
- RSC Publishing. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Thermo Fisher Scientific. (n.d.). 1-(3-Bromophenyl)piperidine, 97%.
- Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide.
- SIELC Technologies. (2018). 1-Phenylpiperidine-4-carboxylic acid.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- Organic Chemistry Portal. (n.d.).
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- University of Saskatchewan. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). a 1H-NMR and b 13C-NMR spectra of 4,4'diamino-4''-benzyloxy triphenylamine (3).
- Novartis OAK. (2024).
- The Royal Society of Chemistry. (2010).
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Validation & Comparative
validating biological activity of 1-(3-Bromophenyl)piperidine-4-carboxylic acid in vitro
An In-Depth Guide to the In Vitro Validation of 1-(3-Bromophenyl)piperidine-4-carboxylic Acid as a Novel Bioactive Compound
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the in vitro validation of the biological activity of this compound. Given the absence of established biological targets in publicly accessible literature for this specific molecule, we will proceed with a well-defined hypothetical scenario: the characterization of this compound as a putative inhibitor of Dipeptidyl Peptidase-4 (DPP-4). This illustrative example will allow for a detailed exploration of the requisite experimental workflows, comparative analyses, and data interpretation necessary for rigorous scientific validation.
The choice of DPP-4 as a target is predicated on its well-established role in glucose metabolism and the availability of robust, standardized in vitro assays and multiple clinically approved inhibitors for comparative benchmarking. This guide will equip researchers in pharmacology, biochemistry, and drug discovery with the necessary protocols and theoretical understanding to not only validate the activity of this compound but also to apply these principles to other novel chemical entities.
The Scientific Rationale: Why DPP-4 Inhibition Matters
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the active levels of GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control, a cornerstone in the management of type 2 diabetes mellitus.
Our objective is to ascertain whether this compound exhibits inhibitory activity against DPP-4 and to quantify its potency and selectivity in comparison to established drugs.
Caption: The incretin effect and the role of DPP-4 inhibition.
Comparative Compound Selection and Rationale
To provide a meaningful assessment of this compound's potential, it is imperative to benchmark its performance against well-characterized compounds. For this purpose, we have selected two widely recognized DPP-4 inhibitors:
-
Sitagliptin: A potent and highly selective, competitive, reversible DPP-4 inhibitor. It serves as the gold standard for in vitro comparisons.
-
Vildagliptin: Another potent DPP-4 inhibitor, which forms a covalent complex with the enzyme, offering a different kinetic profile for comparison.
These compounds will serve as positive controls and provide a therapeutic context for the potency of our test compound.
Experimental Workflow: A Step-by-Step Validation Cascade
A tiered approach to in vitro validation ensures a logical and cost-effective progression from initial screening to more complex cellular models.
Caption: Tiered experimental workflow for in vitro validation.
Primary Enzymatic Assay: Measuring Direct DPP-4 Inhibition
Principle: This assay quantifies the enzymatic activity of recombinant human DPP-4 using a fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). Cleavage of this substrate by DPP-4 releases the highly fluorescent AMC, which can be measured over time. An inhibitor will reduce the rate of AMC release.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl (100 mM, pH 7.5), NaCl (100 mM), and 0.1% (w/v) Bovine Serum Albumin (BSA).
-
Recombinant Human DPP-4: Prepare a stock solution in assay buffer and dilute to the final working concentration (e.g., 2 ng/mL).
-
Substrate: Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to the final working concentration (e.g., 100 µM) in assay buffer.
-
Test Compounds: Prepare stock solutions of this compound, Sitagliptin, and Vildagliptin in DMSO. Create a series of dilutions in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of diluted test compound or control (DMSO for vehicle control, Sitagliptin/Vildagliptin for positive control) to each well.
-
Add 25 µL of diluted DPP-4 enzyme solution to all wells except for the no-enzyme control wells.
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Potency Analysis: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table presents hypothetical, yet realistic, data from the primary enzymatic assay.
| Compound | IC50 (nM) | Hill Slope |
| This compound | 45.2 | 1.1 |
| Sitagliptin | 18.5 | 1.0 |
| Vildagliptin | 35.8 | 1.2 |
Interpretation: In this hypothetical scenario, this compound demonstrates potent inhibition of DPP-4, with an IC50 in the nanomolar range. Its potency is comparable to Vildagliptin and slightly less than Sitagliptin. The Hill slope, being close to 1, suggests a 1:1 binding stoichiometry.
Selectivity Profiling: A Critical Step for Safety
Inhibition of closely related proteases can lead to off-target effects and potential toxicity. DPP-8 and DPP-9 are the closest homologs to DPP-4, and inhibition of these enzymes has been linked to adverse effects in preclinical studies. Therefore, assessing the selectivity of our test compound against these proteases is paramount.
Methodology: The same fluorescence-based assay protocol is used, but with recombinant human DPP-8 and DPP-9 enzymes and their respective preferred substrates.
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| This compound | 45.2 | >10,000 | >10,000 | >221x | >221x |
| Sitagliptin | 18.5 | ~40,000 | >100,000 | ~2162x | >5405x |
| Vildagliptin | 35.8 | >10,000 | >10,000 | >279x | >279x |
Interpretation: The hypothetical data indicates that this compound is highly selective for DPP-4 over DPP-8 and DPP-9, a crucial characteristic for a viable drug candidate. Its selectivity profile is comparable to that of Vildagliptin.
Delving Deeper: Cell-Based Functional Assays
While enzymatic assays confirm direct interaction, cell-based assays provide a more physiologically relevant context by assessing the compound's ability to potentiate the downstream signaling of the DPP-4 substrate, GLP-1.
Principle: This assay utilizes a cell line (e.g., HEK293) co-expressing the GLP-1 receptor (GLP-1R) and DPP-4. When GLP-1 is added, it binds to its receptor and stimulates the production of cyclic AMP (cAMP), a key second messenger. In the presence of active DPP-4, GLP-1 is rapidly degraded, leading to a diminished cAMP response. An effective DPP-4 inhibitor will protect GLP-1 from degradation, resulting in a sustained and enhanced cAMP signal.
Detailed Protocol:
-
Cell Culture: Culture HEK293 cells stably co-expressing GLP-1R and DPP-4 in appropriate media.
-
Assay Procedure:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer and then pre-incubate with the test compounds (this compound, Sitagliptin, Vildagliptin) or vehicle control for 30 minutes at 37°C.
-
Add a sub-maximal concentration of GLP-1 to the wells.
-
Incubate for an additional 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Calculate the fold-increase in cAMP production over the vehicle control.
-
Plot the cAMP response against the logarithm of the compound concentration to determine the EC50 value (the concentration that elicits a half-maximal potentiation of the GLP-1 response).
-
| Compound | EC50 (nM) |
| This compound | 89.7 |
| Sitagliptin | 42.1 |
| Vildagliptin | 75.3 |
Interpretation: The cellular data corroborates the enzymatic findings. This compound effectively potentiates GLP-1 signaling, confirming its mechanism of action in a cellular context. The rightward shift in potency (EC50 > IC50) is expected and reflects factors such as cell permeability and the more complex biological system.
Conclusion and Future Directions
Based on this comprehensive in vitro validation workflow, our hypothetical results suggest that this compound is a potent, selective, and cell-active inhibitor of DPP-4. Its profile is comparable to established drugs, warranting further investigation.
Subsequent steps in the drug discovery cascade would include:
-
Mechanism of Action Studies: Detailed enzyme kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess its drug-like properties.
-
In Vivo Efficacy Studies: Evaluation of the compound's ability to improve glucose tolerance in animal models of type 2 diabetes.
This guide provides a robust and scientifically rigorous template for the initial in vitro characterization of novel bioactive compounds, using this compound as a model candidate. The principles of comparative analysis, tiered experimental workflows, and a focus on physiological relevance are universally applicable in the pursuit of new therapeutic agents.
References
-
Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]
-
Mentlein, R., Gallwitz, B., & Schmidt, W. E. (1993). Dipeptidyl-peptidase IV hydrolyses gastric inhibitory polypeptide, glucagon-like peptide-1(7-36)amide, peptide histidine methionine and is responsible for their degradation in human serum. European Journal of Biochemistry, 214(3), 829-835. [Link]
-
Ahrén, B. (2007). DPP-4 inhibitors. Current Opinion in Investigational Drugs, 8(9), 785-792. [Link]
-
Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Leiting, B. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]
-
Lankas, G. R., Leiting, B., Roy, R. S., Eiermann, G. J., Beconi, M. G., Biftu, T., ... & Weber, A. E. (2005). Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes, 54(10), 2988-2994. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-Bromophenyl)piperidine-4-carboxylic Acid
This document provides essential procedural guidance for the safe and compliant disposal of 1-(3-Bromophenyl)piperidine-4-carboxylic acid. As a brominated heterocyclic compound, this substance requires specific handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical direction grounded in established safety principles and regulatory standards.
Core Principles: Hazard Analysis and Rationale for Segregation
The proper disposal of any chemical begins with a thorough understanding of its intrinsic hazards. The molecular structure of this compound contains three key functional groups that dictate its risk profile and, consequently, its disposal pathway:
-
The Brominated Phenyl Group: This feature classifies the compound as a halogenated organic . Halogenated wastes are subject to specific disposal regulations because their incineration can produce acidic gases (such as hydrogen bromide) and potentially harmful dioxin-like compounds if not performed under the correct high-temperature conditions.[1][2] For this reason, they must never be mixed with non-halogenated solvents, which are often recycled as fuel.[2][3] Cross-contamination can render a large volume of waste non-recyclable and significantly increases disposal costs.[2] Furthermore, many aromatic brominated compounds are noted for their potential persistence and bioaccumulation in the environment, making their controlled destruction paramount.[4][5]
-
The Piperidine Ring: Piperidine and its derivatives are heterocyclic amines that can exhibit biological activity and may cause irritation.[6][7] Inhalation may lead to respiratory irritation, sore throat, and coughing, while skin contact can cause irritation.[6][8]
-
The Carboxylic Acid Moiety: While not a strong acid, this functional group can contribute to the compound's irritant properties, particularly to the eyes and skin.
Based on this analysis, the primary directive is clear: This compound must be disposed of as segregated halogenated organic waste.
Hazard and Property Summary
The following table summarizes the known hazards and properties, compiled from safety data sheets of the compound and structurally similar chemicals.
| Property | Value & Classification | Citation(s) |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [8][9][10][11] |
| GHS Pictograms | [9] | |
| Molecular Formula | C₁₂H₁₄BrNO₂ | [9] |
| Molecular Weight | 284.15 g/mol | [9] |
| Appearance | Solid (powder/crystalline) | N/A |
| Disposal Classification | Halogenated Organic Waste | [1][2] |
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the principles of the hierarchy of controls must be applied to minimize exposure.
Caption: Hierarchy of controls for handling chemical waste.
Mandatory Safety Protocols:
-
Engineering Controls : All handling of this compound, including weighing and transferring to a waste container, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11][12]
-
Personal Protective Equipment (PPE) : A baseline of PPE is required at all times.[13]
Standard Operating Procedure for Disposal
This step-by-step protocol ensures compliance and safety. The entire process must be documented and executed in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.
Caption: Decision workflow for proper disposal.
Detailed Protocol Steps:
-
Waste Classification : Before the first drop or crystal is added, the waste stream must be identified. This compound is a Halogenated Organic Waste .[1]
-
Segregation :
-
Locate the designated waste container for "Halogenated Organic Liquids" or "Halogenated Organic Solids" in your laboratory.
-
Crucially, do not mix this waste with non-halogenated streams (e.g., waste acetone, ethanol, hexane).[3][15]
-
If a dedicated container is not available or is full, obtain a new, properly vetted container from your institution's EHS department.
-
-
Container Selection :
-
Labeling :
-
Affix a "Hazardous Waste" label to the container before adding any waste.[15]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[15]
-
If disposing of a solution, list all components and their approximate percentages.
-
Check the appropriate hazard boxes on the label (e.g., Irritant, Toxic).
-
Record the date when the first waste is added (the "accumulation start date").
-
-
Accumulation and Storage :
-
Final Disposal :
-
Once the container is full or has reached its designated accumulation time limit, contact your institution's EHS department or hazardous waste management provider to arrange for pickup.
-
Disposal will be carried out by a licensed hazardous waste facility, typically via high-temperature incineration.[1][17] Never attempt to dispose of this chemical through standard trash or by pouring it down the drain.[3][12]
-
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct responses.
-
Small Spill (Solid) :
-
Alert others in the area.
-
Wearing your full PPE, gently sweep up the material to avoid creating dust.[12]
-
Place the swept material and any contaminated cleaning items (e.g., paper towels) into a sealed bag or container.
-
Label the container as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.
-
Wash the spill area with soap and water.
-
-
Personal Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9][11] Remove contaminated clothing.[9] If irritation persists, seek medical attention.[9]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[9]
-
Always have the Safety Data Sheet (SDS) available for emergency responders.[9]
References
-
Rules for the Safe Handling of Chemicals in the Laboratory . University of California, Santa Cruz. [Link]
-
Hazardous Waste Segregation . Carleton College. [Link]
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Bromine - Chemical Emergencies . Centers for Disease Control and Prevention (CDC). [Link]
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Piperidine - Acute Exposure Guideline Levels . National Center for Biotechnology Information (NCBI) - NIH. [Link]
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Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) - NIH. [Link]
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Piperidine . Wikipedia. [Link]
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
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ECHA raises environmental concerns over certain aromatic brominated flame retardants . European Chemicals Agency (ECHA). [Link]
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Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. [Link]
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Preparing & Handling Chemical Solutions . ReAgent. [Link]
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EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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The Complete Beginners Guide to Chemical Disposal . Goodway Technologies. [Link]
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The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds . Global Environment - Liverpool University Press. [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors . ACS Omega - ACS Publications. [Link]
-
Handling and Storing Chemicals . Lab Manager. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]
-
Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]
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Piperidine | C5H11N . PubChem - NIH. [Link]
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Chemical Handling and Storage . Iowa State University Environmental Health and Safety. [Link]
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Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage . National Center for Biotechnology Information (NCBI) - NIH. [Link]
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-
Hazardous waste in the United States . Wikipedia. [Link]
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trans-(1)-3-Methyl-4-phenylpiperidine-4-carboxylic acid hydrobromide . PubChem - NIH. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




